Recent research on Commiphora africana resin, traditionally used for bedbug control, isolated fungisterol and other sterols. The following experimental details outline how its insecticidal potency was evaluated [1] [2].
The following methodology details the procedures used to assess this compound's repellency and toxicity against bedbugs (Cimex lectularius Linnaeus) [1] [2].
1. Compound Isolation
2. Repellency Bioassay
(C - T) / (C + T) * 100, where C is the number of bedbugs in the control (untreated) half and T is the number in the treated half [1] [2].3. Toxicity (Mortality) Bioassay
Experimental workflow for isolating this compound and evaluating its bioactivity against bedbugs [1] [2].
The experimental results demonstrated this compound's significant bioactivity, which was comparable to a synthetic insecticide.
| Bioassay Type | Key Result | Experimental Conditions |
|---|---|---|
| Repellency | 75% repellency [1] [2] | Not significantly different (p > 0.05) from the positive control, Neocidol (74%), after one hour of exposure [1] [2]. |
| Toxicity | LC₅₀ = 25.73 mg/L [1] [2] | Measured after 24 hours of exposure on bedbugs [1] [2]. |
Beyond its insecticidal properties, this compound is significant in fungal physiology and is studied in contexts like invasive fungal infections and antifungal drug resistance.
Simplified model of targeted gene regulation in response to sterol biosynthesis disruption [5].
The identification of this compound as a potent natural insecticide offers a promising lead for developing eco-friendly pest control agents, potentially helping to manage insecticide-resistant bedbug populations [1] [2]. In antifungal drug development, understanding sterol profiles and biosynthesis regulation in pathogens like Pneumocystis provides crucial insights for identifying new therapeutic targets [5] [4].
Future research may focus on:
Fungisterol is a bio-active sterol found in certain fungi [1]. Its structure is defined by the IUPAC name 5α-Ergost-7-en-3β-ol [1]. Structurally, it is part of the ergostane-type sterol family, characterized by 28 carbon atoms (C28H48O) and a molar mass of 400.691 g·mol⁻¹ [1].
The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| IUPAC Name | 5α-Ergost-7-en-3β-ol [1] |
| Chemical Formula | C28H48O [1] |
| Molar Mass | 400.691 g·mol⁻¹ [1] |
| Type | Bio-active sterol (Ergostane-type) [1] |
| Source | Produced by certain fungi [2] |
This compound is an intermediate in the complex biosynthetic pathway of the primary fungal sterol, ergosterol [3] [4]. This pathway is a key target for azole and polyene antifungal drugs [3]. The following diagram outlines the general ergosterol pathway in fungi, showing where this compound and its immediate precursor, episterol, are positioned.
Simplified pathway showing this compound's role in ergosterol synthesis.
In the model yeast Saccharomyces cerevisiae, this compound is derived from its precursor, episterol [4]. The conversion involves a desaturation step at the C5(6) position. It is important to note that the specific enzymes and genes (e.g., ERG3, ERG6) involved in the steps immediately before and after this compound can vary significantly between fungal species like S. cerevisiae and the pathogen Aspergillus fumigatus [3].
Fungisterol (C₂₈H₄₈O) is a steroid alcohol with a molar mass of 400.691 g·mol⁻¹ [1]. Its IUPAC name is 5α-Ergost-7-en-3β-ol [1].
Current research highlights two primary areas of bioactivity for this compound.
A 2023 study isolated this compound from Commiphora africana resin and evaluated its activity against bedbugs (Cimex lectularius Linnaeus) [3]. The table below summarizes the key quantitative findings:
| Bioassay Type | Key Quantitative Result | Experimental Context |
|---|---|---|
| Repellency | 75% repellency after >1 hour exposure | Not significantly different from positive control (Neocidol, 74%) [3]. |
| Toxicity (Mortality) | LC₅₀ = 25.73 mg/L | Lethal Concentration 50 determined after 24 hours of exposure [3]. |
This study identified this compound as the most potent repellent and toxic compound among the five isolated from the resin, demonstrating its potential as a natural insecticidal agent [3].
In a 2023 computational drug discovery study, this compound was among twelve natural compounds screened against West Nile virus proteins [4]. The study reported:
This in silico data suggests this compound could be a candidate for further investigation in antiviral drug development, though it requires experimental validation [4].
The following workflow outlines the process for isolating this compound:
Key Techniques:
Repellency Assay:
Toxicity (Mortality) Assay:
The existing data positions this compound as a promising compound for further development:
Fungisterol is a bio-active sterol produced by certain fungi [1]. The table below summarizes its core chemical characteristics.
| Property | Description |
|---|---|
| IUPAC Name | (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1] |
| Systematic IUPAC Name | 5α-Ergost-7-en-3β-ol [1] |
| Chemical Formula | C28H48O [1] |
| Molar Mass | 400.691 g·mol⁻¹ [1] |
| Classification | Sterol (a hydroxylated steroid) [2] [3] |
The following diagram illustrates the molecular structure of this compound, which is based on the characteristic tetracyclic cyclopenta[α]phenanthrene ring system common to all sterols [3].
Structural framework of this compound showing the core sterol rings and key functional group. [3]
This compound is part of a complex metabolic network in fungi. While the search results do not provide a definitive pathway for this compound itself, they offer extensive detail on the well-established ergosterol biosynthesis pathway in Aspergillus oryzae, a model filamentous fungus [2].
AoHmgB, AoErg26B) can significantly alter the levels of both ergosterol and fatty acids, indicating a closely regulated metabolic network and the potential for strain optimization [2].The diagram below maps the key stages and locations of sterol biosynthesis in fungi, based on the research into the related ergosterol pathway [2].
Compartmentalization of the fungal sterol biosynthesis pathway, highlighting key intermediates and their primary organelle locations. [2]
From an industrial perspective, fungal sterols like ergosterol are valued as renewable alternatives to animal and plant sources [3] [4]. The table below compares sterol content across potential biological sources, providing context for fungal production.
| Source Category | Specific Source | Typical Sterol Content (% by weight) | Key Sterols |
|---|---|---|---|
| Animal Tissue | Brain Tissue | 2 - 3% [4] | Cholesterol [3] |
| Egg Yolk | 1.0 - 1.6% [4] | Cholesterol [3] | |
| Plant Sources | Cereal Grains | 0.8 - 3% [4] | Phytosterols [3] |
| Vegetable Oils | 0.1 - 0.5% [4] | Phytosterols [3] | |
| Fungal Sources | Baker's Yeast | 0.1 - 2% [4] | Ergosterol [4] |
| Mushrooms | 0.2 - 0.8% [4] | Ergosterol [4] | |
| Microalgae | General | 0.5 - 3% [4] | Diverse Phytosterols [3] |
| Pavlova lutheri | Up to 5% [4] | Diverse Phytosterols [3] |
Key Challenges for Fungal Sterols: While more sustainable than animal sources, fungal production faces hurdles including low sterol concentration, labor-intensive extraction, and the need for sterile fermentation conditions [3] [4].
The search results highlight a significant lack of focused research on this compound compared to its counterpart, Ergosterol. For your work as a researcher, this points to several promising and underexplored areas:
Given the identified information gaps, I suggest you:
Fungisterol is not the primary sterol in fungi but is present as a minor component or a biosynthetic intermediate.
| Source | Context / Abundance | Key Details |
|---|---|---|
| Button Mushroom (Agaricus bisporus) | Minor constituent; comprises part of the ~10% of total sterols not accounted for by ergosterol [1] | Found in fresh, dried, and pickled products; content decreases with preservation [1]. |
| Yeast (Saccharomyces cerevisiae) | Intermediate in the ergosterol biosynthesis pathway [2] [3] | Accumulates in mutant strains; part of the pathway that converts episterol to ergosterol [2] [3]. |
| Other Fungi | Membrane component in some fungi [4] | Used by some basidiomycetes (e.g., Puccinia graminis) as a major membrane sterol instead of ergosterol [4]. |
Here is a detailed methodology for analyzing sterols (including this compound) in mushroom samples, based on a published study using Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This protocol can be adapted for other biological matrices.
| Step | Procedure Description | Critical Parameters & Notes |
|---|---|---|
| 1. Sample Preparation | Lyophilize pooled mushroom samples, then homogenize into a fine powder using a laboratory mill [1]. | Use of liquid nitrogen for immersion prior to lyophilization helps preserve labile compounds. |
| 2. Lipid Extraction | Perform ultrasonic-assisted extraction on ~200 mg of powder with n-hexane (3 × 6 mL). Combine and concentrate the hexane extracts using a rotary evaporator [1]. | n-Hexane is used for its ability to extract non-polar lipids effectively. |
| 3. Sample Fractionation | Fractionate the concentrated lipid extract using Solid-Phase Extraction (SPE) on silica gel to isolate the free sterol fraction [1]. | This step is crucial for separating sterols from other lipids like phospholipids and triglycerides, reducing instrumental interference. |
| 4. Derivatization | Derivative the purified sterol fraction using N,O-Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Use pyridine as a solvent [1]. | Derivatization replaces active hydrogens (e.g., in -OH groups) with trimethylsilyl groups, enhancing volatility and thermal stability for GC analysis. |
| 5. GC-MS Analysis | Column: Standard non-polar or mid-polar capillary GC column. Internal Standards: Use 5α-cholestane and/or cholesterol. Quantification: Perform via external calibration with authentic standards [1]. | Comparison of mass spectra and retention times with pure chemical standards is necessary for definitive identification and accurate quantification. |
To understand its role, this compound must be placed in the context of fungal sterol biosynthesis. The following diagram illustrates the simplified pathway from the central intermediate, episterol, toward ergosterol, highlighting the position of this compound.
Simplified pathway from episterol to ergosterol, showing this compound's role.
The primary function of sterols like this compound and ergosterol in fungi is structural. They are essential components of the plasma membrane, where they regulate membrane fluidity, permeability, and the functionality of membrane-bound proteins [2] [5] [4]. This role makes the ergosterol pathway a prime target for antifungal drugs.
The broader ergosterol biosynthesis pathway is a validated target for antifungal therapy. While this compound itself is not a direct target, understanding its biosynthesis and function is critical.
Fungisterol (ergost-Δ7-en-3β-ol) is a bioactive sterol produced by various fungal species [1] [2]. Its structure is characterized by a 5α-ergostane skeleton with a double bond at the 7-8 position and a hydroxyl group at the 3β position [1].
The table below summarizes the fundamental chemical and physical properties of this compound:
| Property | Description / Value |
|---|---|
| IUPAC Name | 5α-Ergost-7-en-3β-ol [1] |
| Systematic IUPAC Name | (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1] |
| Molecular Formula | C₂₈H₄₈O [1] |
| Molar Mass | 400.691 g·mol⁻¹ [1] |
| Chemical Structure | A steroid structure with a hydroxyl group at the 3β position and a double bond between carbons 7 and 8 [1]. |
This compound is widely distributed across various fungal taxa, particularly in spores, and its abundance varies significantly between species.
| Fungal Species / Group | Reported Occurrence of this compound |
|---|---|
| General Fungal Spores | Common component of the 4-desmethyl sterol fraction; can be the most abundant sterol in some species [3]. |
| Lindering pennispora | Detected in spores [3]. |
| Spicaria elegans | Detected in spores [3]. |
| Penicillium claviforme | Detected in spores [3]. |
| Aspergillus niger | Detected in spores [3]. |
| Ustilago nuda | Detected in spores [3]. |
| Ustilago maydis | Detected in teliospores [3]. |
| _Puccinia graminis & P. striiformis_ | Found in uredospores [3]. |
| _Saccharomyces cerevisiae (mutant strains)_ | Produced along with episterol [2]. |
Recent research has identified promising insecticidal properties in this compound, positioning it as a potential natural agent for pest control.
A 2024 study isolated this compound from the resin of Commiphora africana and evaluated its efficacy against bed bugs (Cimex lectularius L.) [4]. The experimental workflow and key findings are summarized below.
Experimental workflow for isolation and bioactivity testing of this compound [4].
The following table presents the core quantitative findings from the bed bug bioassays, demonstrating this compound's potent repellent and toxic effects.
| Bioassay Type | Key Metric | Result for this compound | Positive Control (Neocidol) | Experimental Details |
|---|
| Repellency [4] | Percentage Repellency | 75% | 74% | - Method: Filter paper bioassay.
For researchers seeking to replicate or build upon these findings, the detailed methodologies are outlined below.
While the foundational science of this compound is established, several research gaps present opportunities for further investigation:
Fungal sterols represent essential molecular components of eukaryotic cell membranes, playing critical roles in maintaining membrane integrity, fluidity, and permeability. Unlike mammals that utilize cholesterol as their primary membrane sterol, fungi synthesize and incorporate ergosterol as the final product in their sterol biosynthetic pathway. This fundamental biochemical difference provides the foundational basis for the selective toxicity of many antifungal agents, making the sterol biosynthesis pathway an attractive target for antifungal drug development. Ergosterol is not merely a structural component but also actively participates in cellular signaling, membrane protein function, and cellular sorting processes, underscoring its vital importance in fungal cell biology [1] [2].
The clinical significance of fungal sterols extends beyond their biological functions, as they represent the primary molecular target for several major classes of antifungal drugs. The azole class of antifungals targets the cytochrome P450 enzyme eburicol 14α-demethylase in the ergosterol pathway, while polyenes such as amphotericin B directly interact with ergosterol in the membrane, forming pores that lead to cell death [1] [3]. The synthesis of ergosterol is a metabolically costly process for fungal cells, requiring substantial amounts of ATP equivalents, reducing power in the form of NADPH, heme-iron, and molecular oxygen, with complete biosynthesis requiring 12 oxygen molecules per ergosterol molecule produced [1]. This oxygen dependence potentially explains the correlation between eukaryotic aerobic lifestyle and sterol biosynthesis, with some researchers hypothesizing that selective pressure exerted by oxygen on primitive life forms led to the emergence of sterols [1].
Table 1: Key Differences Between Fungal and Mammalian Sterols
| Characteristic | Fungal Ergosterol | Mammalian Cholesterol |
|---|---|---|
| Final Biosynthetic Product | Ergosterol | Cholesterol |
| Double Bonds | Δ5,6,7,8,22 | Δ5,6 only |
| Side Chain | 24-methyl group | Unbranched |
| Methyl Groups | C-14 demethylated | C-14 methyl retained |
| Primary Drug Targets | Azoles, Polyenes | Statins |
| Biosynthetic Oxygen Requirement | 12 molecules per sterol | 11 molecules per sterol |
| Cellular Functions | Membrane integrity, signaling, virulence | Membrane integrity, hormone precursor |
The ergosterol biosynthetic pathway represents a highly conserved and complex metabolic network comprising more than 20 enzymatic steps beginning with acetyl-CoA. This pathway can be conceptually divided into four major stages: early isoprenoid synthesis, squalene formation, lanosterol cyclization, and final ergosterol maturation. The first committed step in the biosynthesis of all isoprenoids, including sterols, is the synthesis of HMG-CoA, with HMG-CoA reductase catalyzing the conversion of HMG-CoA to mevalonate serving as the rate-limiting step in eukaryotic sterol biosynthesis [1]. This enzyme shares functional similarity with the mammalian enzyme targeted by statin drugs, though fungal-specific isoforms provide potential selective targeting opportunities.
Following lanosterol formation, the pathway diverges into species-specific routes, with the human pathogen Aspergillus fumigatus preferentially converting lanosterol to eburicol, in contrast to Saccharomyces cerevisiae which favors conversion to zymosterol [1]. These pathways ultimately converge at fecosterol formation, with subsequent steps leading to the final ergosterol product. The episterol to ergosterol conversion represents a particularly complex segment of the pathway, with evidence suggesting at least two of three possible theoretical pathways are functional in A. fumigatus [1]. The enzymatic complexity of this pathway is further increased in many fungal species by the presence of multiple gene isoforms encoding key enzymes; for example, A. fumigatus possesses two 14-α eburicol demethylases (Cyp51A and Cyp51B) and three C5 desaturases (Erg3a, 3b, and 3c) [1].
Table 2: Key Enzymes in the Ergosterol Biosynthetic Pathway and Their Inhibitors
| Enzyme | Gene Name | Reaction Catalyzed | Essential Gene | Inhibitors (Drug Class) |
|---|---|---|---|---|
| Squalene epoxidase | ERG1 | Squalene to 2,3-oxidosqualene | Yes | Allylamines (terbinafine) |
| Lanosterol synthase | ERG7 | Oxidosqualene to lanosterol | Yes | - |
| C-14 demethylase | ERG11/CYP51 | Lanosterol to 4,4-dimethylcholesta-8,14,24-trienol | Conditionally essential | Azoles (fluconazole, itraconazole) |
| C-14 reductase | ERG24 | 4,4-dimethylcholesta-8,14,24-trienol to 4,4-dimethylzymosterol | Yes | - |
| C-8,7 isomerase | ERG2 | Δ8-Δ7 isomerization | No | - |
| C-5 desaturase | ERG3 | Introduction of C-5,6 double bond | No | - |
| C-24 methyltransferase | ERG6 | Introduction of C-24 methyl group | No | - |
| C-24 reductase | ERG4 | Reduction of C-24(28) double bond | No | - |
The genetic redundancy observed in many sterol biosynthetic enzymes presents significant challenges for both basic research and therapeutic development. While single gene knockouts of certain non-essential enzymes (ERG3, ERG5, ERG6) may be viable, elimination of essential pathway components (ERG1, ERG7, ERG11) requires conditional expression systems or compensatory mutations [1] [4]. For instance, in C. albicans, ERG11 can only be disrupted in ERG3-deficient strains or when cultures are supplemented with nystatin or amphotericin B, as the accumulation of C14-methyl group sterols or diols (particularly 14-methylergosta-8,24(28)-dien-3β,6α-diol) in ERG3 null mutants is lethal [4]. This complex genetic landscape underscores the functional interdependence of pathway components and highlights potential compensatory mechanisms that fungi may employ to overcome enzymatic bottlenecks.
Diagram 1: Ergosterol biosynthetic pathway in fungi showing key enzymatic steps and antifungal drug targets. The pathway diverges after lanosterol formation, with Aspergillus fumigatus preferentially utilizing the eburicol route.
The regulation of sterol biosynthesis in fungal pathogens involves a sophisticated interplay of transcriptional networks, signaling pathways, and environmental sensing mechanisms. The Sterol Regulatory Element Binding Proteins (SREBPs) represent a crucial class of basic helix-loop-helix (bHLH) transcription factors that regulate transcription of key ergosterol biosynthesis genes across diverse fungal species [1]. In Aspergillus fumigatus, the SREBP homolog SrbA regulates expression of the azole target Cyp51A and other sterol biosynthetic genes, while in Cryptococcus neoformans, the SREBP homolog Sre1 performs a similar function, highlighting the evolutionary conservation of this regulatory mechanism among fungal pathogens [3]. These transcription factors directly sense sterol levels or related metabolic signals to coordinate appropriate transcriptional responses that maintain sterol homeostasis under varying environmental conditions.
Beyond SREBP-mediated regulation, additional transcriptional networks contribute to sterol pathway control. In Candida albicans, gain-of-function mutations in the zinc cluster transcription factor gene UPC2 lead to constitutive overexpression of ERG11 and other sterol biosynthetic genes, resulting in enhanced azole resistance [3]. Upc2 contains a C-terminal ligand-binding domain that senses cellular ergosterol levels, with mutations interfering with ligand binding resulting in constitutive activation and sterol pathway upregulation [3]. Recent work has revealed that C. glabrata Upc2A regulates an even broader transcriptional network encompassing genes beyond sterol biosynthesis, including those associated with translation and plasma membrane constituents, suggesting pleiotropic regulatory functions beyond sterol homeostasis [3]. Additional regulators of sterol gene expression that contribute to azole resistance in A. fumigatus include the fungal-specific transcription factors AtrR and SltA [3].
The integration of sterol biosynthesis with stress response signaling pathways represents another critical regulatory layer. The High Osmolarity Glycerol (HOG) pathway and Cell Wall Integrity (CWI) pathway are particularly important in mediating adaptive responses to antifungal exposure [5]. In Saccharomyces cerevisiae, HOG pathway activation leads to downregulation of ergosterol biosynthesis and adaptation to osmotic stress through changes in membrane fluidity [5]. These MAP kinase pathways are activated by various stressors, including cell wall instability, changes in osmolarity, and reactive oxygen species production, ultimately modulating transcriptional programs that enhance fungal tolerance to sublethal antifungal treatment [5]. The interconnection between these signaling networks and sterol biosynthesis creates a robust adaptive system that enables pathogenic fungi to survive diverse environmental challenges, including antifungal therapy.
The development of resistance to antifungal drugs targeting sterol biosynthesis represents a growing clinical concern that significantly complicates the treatment of invasive fungal infections. Resistance mechanisms to azole drugs are particularly well-characterized and can be broadly categorized into four major types: (1) alterations in the drug target through mutation or overexpression, (2) reduced intracellular drug accumulation through enhanced efflux pump activity, (3) activation of cellular stress response pathways, and (4) the development of compensatory metabolic bypasses [3] [4]. These mechanisms may occur independently or in combination, resulting in varying degrees of resistance across different fungal pathogens.
Drug target alterations represent one of the most common resistance mechanisms observed in clinical settings. In Candida albicans, over 140 distinct Erg11 amino acid substitutions have been reported, with most clustering into three hot spot regions that either directly affect azole binding or indirectly influence enzyme function through altered protein-protein interactions [3]. Similarly, in Aspergillus fumigatus, mutations in the cyp51A gene are well-characterized determinants of triazole resistance, with specific promoter duplications coupled with amino acid substitutions (TR34/L98H and TR46/Y121F/T289A) becoming increasingly widespread in both environmental and clinical isolates [3]. Alarmingly, these resistance mechanisms appear to be spreading through recombination between resistant and susceptible isolates, creating a self-sustaining environmental reservoir for drug-resistant infections [3].
Enhanced drug efflux represents another clinically significant resistance mechanism, primarily mediated through overexpression of transmembrane transport proteins belonging to the major facilitator superfamily (MFS) or ATP-binding cassette (ABC) transporter families [4]. These efflux pumps reduce intracellular drug concentrations to sub-therapeutic levels, allowing continued sterol biosynthesis despite drug presence. The expression of these transporters is often regulated by transcription factors such as Tac1p and Mrr1p, which can acquire gain-of-function mutations leading to constitutive efflux pump overexpression [4]. Additionally, activation of cellular stress responses through changes in metabolic pathways dependent on transcription factors (Mdr1p, Tac1p, Crz1p) or protein kinase A signaling can contribute to azole tolerance [4].
Table 3: Major Antifungal Resistance Mechanisms in Pathogenic Fungi
| Resistance Mechanism | Molecular Basis | Antifungal Classes Affected | Example Pathogens |
|---|---|---|---|
| Target Site Mutations | Amino acid substitutions in drug target (Erg11/Cyp51) reducing drug binding | Azoles | C. albicans, A. fumigatus, C. auris |
| Target Overexpression | Increased expression of drug target gene via promoter mutations or transcription factor alterations | Azoles | C. albicans, A. fumigatus |
| Enhanced Drug Efflux | Overexpression of membrane transport proteins (ABC transporters, MFS) | Azoles | C. albicans, C. glabrata |
| Cellular Stress Activation | Activation of HOG, CWI, or other stress response pathways | Multiple classes | C. albicans, A. fumigatus |
| Metabolic Bypass | Utilization of alternative sterol biosynthesis pathways (e.g., ERG3 mutations) | Azoles, Polyenes | C. albicans, C. glabrata |
| Biofilm Formation | Production of extracellular matrix limiting drug penetration | Multiple classes | C. albicans, A. fumigatus |
The emergence of multidrug-resistant fungal pathogens such as Candida auris represents a particularly alarming development in the field of medical mycology. This recently discovered pathogen frequently displays resistance to multiple antifungal classes, including azoles, polyenes, and echinocandins, with some strains exhibiting pan-drug resistance [3]. The molecular mechanisms underlying this concerning resistance profile include combinations of the aforementioned strategies, including Erg11 mutations, enhanced efflux capacity, and potentially novel resistance determinants yet to be fully characterized. The rapid global spread of C. auris highlights the evolutionary potential of fungal pathogens to overcome our limited antifungal armamentarium and underscores the urgent need for novel therapeutic approaches.
The comprehensive investigation of fungal sterols requires the integration of diverse methodological approaches spanning analytical chemistry, molecular genetics, and systems biology. Gas chromatography coupled with mass spectrometry (GC/MS) represents the gold standard for sterol separation, detection, and quantification, offering the sensitivity and specificity required to resolve complex sterol profiles [2]. Advanced GC/MS methods employing selected ion monitoring (SIM) modes have enabled the detection and characterization of 27 different sterols in Tuber species, including 14 previously undescribed minor sterols, demonstrating the power of this approach for comprehensive sterol profiling [2]. These methods achieve remarkably low detection limits (4 pg for ergosterol per injection) while maintaining the capability to resolve structural isomers that may represent biosynthetic intermediates or alternative pathway products.
The functional characterization of sterol biosynthetic genes relies heavily on molecular genetic techniques including targeted gene disruption, conditional expression systems, and site-directed mutagenesis. For essential genes in the sterol pathway, such as ERG1, ERG7, ERG9, ERG11, ERG25, ERG26, and ERG27, researchers have employed conditional promoters (e.g., the niiA promoter in A. fumigatus) or hybrid regulatable systems to study gene function without causing lethality [1] [4]. The sterol composition of mutant strains is typically analyzed by GC/MS, providing direct evidence for the enzymatic step affected by genetic manipulation. For instance, clinical isolates displaying cross-resistance to azoles and amphotericin B have been identified as ERG3 mutants based on characteristic sterol profiles showing accumulation of upstream products (episterol and fecosterol) and alternative pathway products (ergosta-7,22-dienol) [4].
Computational and bioinformatics approaches are playing an increasingly important role in sterol research, particularly in the context of drug discovery and resistance mechanism prediction. These methods include the identification of potential molecular targets, prediction of three-dimensional protein structures, interaction modeling of drug-target complexes, and molecular dynamic simulations [6]. The integration of data science with computational biology enables the screening of potential lead molecules with ideal drug-like properties, pharmacokinetics, and toxicity profiles, significantly reducing the time and cost associated with conventional drug discovery pipelines [6]. As antifungal resistance continues to emerge, these computational approaches will become increasingly valuable for predicting resistance-conferring mutations and designing next-generation inhibitors that overcome existing resistance mechanisms.
The study of fungal sterols continues to be an academically rich and clinically vital area of investigation with significant implications for antifungal drug development. While considerable progress has been made in understanding the ergosterol biosynthetic pathway and its regulation, important knowledge gaps remain regarding the complex interplay between sterol metabolism and other cellular processes, including stress response pathways, virulence mechanisms, and immune evasion strategies. The ongoing challenges of antifungal resistance and the emergence of multidrug-resistant pathogens necessitate continued investment in both basic and translational research aimed at expanding our therapeutic options.
Future research directions should prioritize the exploitation of fungal-specific regulatory mechanisms, such as the SREBP pathway, as potential targets for novel antifungal strategies. Additionally, the development of combination therapies that simultaneously target sterol biosynthesis and stress response pathways may offer enhanced efficacy and reduced resistance development. Advances in structural biology and computational modeling will further enable rational drug design approaches targeting both canonical sterol biosynthetic enzymes and regulatory proteins. Finally, enhanced diagnostic and surveillance capabilities are needed to monitor the emergence and spread of resistant isolates in both clinical and environmental settings, informing stewardship efforts and therapeutic guidelines.
The fundamental importance of sterols in fungal cell biology, combined with their established role as targets for antifungal therapy, ensures that this area of research will remain a priority for the medical mycology community. By building upon our current understanding of sterol biosynthesis, regulation, and resistance mechanisms, researchers can develop the next generation of antifungal agents needed to address the growing threat of invasive fungal infections in immunocompromised patient populations.
Fungisterol (24α-ethylcholesta-5,7-dien-3β-ol) is a significant fungal sterol intermediate primarily identified within the ergosterol biosynthesis pathway in yeasts and fungi. While frequently documented in early biochemical studies of mutant yeast strains, contemporary research has revealed its broader biological significance in stress adaptation mechanisms and membrane integrity maintenance. This whitepaper provides a comprehensive technical analysis of this compound, encompassing its chemical properties, biosynthetic pathways, biological functions, and research methodologies. Current evidence indicates that this compound accumulation represents an important adaptive response to environmental stressors, including temperature extremes and antifungal compounds, positioning it as a potential target for novel therapeutic interventions. This guide synthesizes foundational knowledge with recent advances to support ongoing research and drug development initiatives focused on fungal systems and sterol metabolism.
This compound represents a key intermediate in the fungal sterol biosynthesis pathway, with the systematic name 24α-ethylcholesta-5,7-dien-3β-ol. This tetracyclic molecule features a double bond between C-5 and C-6, as well as an additional double bond between C-7 and C-8 in the B-ring, creating the characteristic 5,7-diene system common to many fungal sterols. The molecule also possesses a 24α-ethyl group in the side chain, a structural feature that distinguishes it from other sterol intermediates. Early research on this compound emerged from investigations into mutant strains of Saccharomyces cerevisiae, where researchers identified and characterized this sterol intermediate as part of the ergosterol biosynthesis pathway [1].
The historical context of this compound research dates back several decades, with initial studies focusing on its isolation and structural elucidation from various fungal species. Early work by Mikhailova and colleagues in the 1980s documented the presence of this compound in mutant yeast strains, utilizing spectroscopic methods for identification [1]. These foundational studies established this compound as a component of the complex sterol metabolic network in fungi, though its specific biological functions remained incompletely understood. Subsequent research has expanded our understanding of this compound beyond merely a pathway intermediate, revealing its participation in stress adaptation and potential roles in maintaining membrane functionality under challenging environmental conditions.
This compound occupies a strategic position within the highly conserved ergosterol biosynthesis pathway in fungi, serving as an intermediate between episterol and ergosterol itself. This pathway represents a crucial metabolic route for generating the primary sterol component of fungal membranes, with this compound formation and conversion representing key regulatory points, particularly under stress conditions. The biosynthetic route to this compound involves multiple enzymatic steps that progressively modify the sterol nucleus and side chain, with the C-5(6) desaturation and C-24 methylation representing critical transformations.
Table: Key Enzymes in this compound Biosynthesis and Metabolism
| Enzyme | EC Number | Reaction Catalyzed | Cellular Localization | Inhibitors |
|---|---|---|---|---|
| ERG2 | 5.3.3.5 | Isomerization of fecosterol to episterol | Endoplasmic reticulum | - |
| ERG3 | 5.3.3.- | C-5 desaturase introducing Δ⁵ bond | Endoplasmic reticulum | Fenpropimorph |
| ERG6 | 2.1.1.143 | C-24 methyltransferase | Endoplasmic reticulum | - |
| ERG4 | 1.3.1.71 | C-24(28) reductase converting this compound to ergosterol | Endoplasmic reticulum | - |
The conversion of this compound to ergosterol represents the final reductive step in the pathway, catalyzed by ERG4 (C-24(28) reductase). This enzymatic transformation has been identified as a critical regulatory point that responds to environmental stressors, with research demonstrating that stress conditions can lead to the accumulation of this compound and other precursor sterols. The strategic positioning of this compound in the ergosterol pathway suggests it may serve as a metabolic branch point, potentially directing carbon flow toward different sterol endpoints under varying physiological conditions. Understanding these complex metabolic relationships provides valuable insights for developing antifungal strategies that target specific steps in this essential biosynthetic pathway.
Figure 1: this compound in the Ergosterol Biosynthesis Pathway - Key enzymatic steps showing this compound's position and regulatory points influenced by stress conditions
This compound serves multiple essential biological functions in fungal organisms, with its most fundamental role involving the maintenance of membrane integrity. While ergosterol constitutes the predominant sterol in most fungal membranes, intermediate sterols like this compound contribute significantly to membrane properties, particularly during stress conditions or when the ergosterol biosynthesis pathway is compromised. Research indicates that this compound participates in regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes, functioning as a structural component that influences the physical properties of lipid bilayers [2]. Although this compound may be less efficient than ergosterol in some of these functions, its accumulation appears to represent an adaptive response that preserves sufficient membrane functionality under challenging conditions.
The stress adaptation function of this compound has been demonstrated in recent studies on lichens exposed to temperature extremes. Investigations with Peltigera canina revealed that under both heat (+40°C) and cold (-20°C) stress, the organism exhibited significant alterations in its sterol profile, characterized by decreased ergosterol levels and increased proportions of precursor sterols including episterol and, under cold stress specifically, increased dehydroergosterol [2]. In this context, this compound maintained consistent levels under cold stress conditions, suggesting a stabilizing role in membrane architecture during thermal challenges. These stress-induced modifications in sterol composition appear to create an optimal sterol balance that enables continued membrane function and supports the deployment of successful adaptation strategies, allowing the organism to survive extreme temperatures that would otherwise prove lethal.
Beyond its structural roles, this compound may also participate in cellular signaling processes, potentially influencing the activity of stress-activated protein kinase pathways. Research has demonstrated connections between sterol biosynthesis and signaling pathways such as the Hog1 MAP kinase cascade, which regulates cellular responses to osmotic stress and antifungal compounds [3]. The accumulation of specific sterol intermediates may function as a sensor mechanism that modulates stress response pathways, creating feedback loops that optimize cellular adaptation. Additionally, this compound serves as a metabolic reservoir that can be rapidly converted to ergosterol when conditions normalize, allowing fungi to maintain metabolic flexibility in fluctuating environments. This multifunctional capacity underscores the importance of this compound beyond merely a pathway intermediate, positioning it as a key player in fungal stress biology and metabolic regulation.
The study of this compound has yielded several significant research applications with practical implications across multiple fields. In antifungal drug development, understanding this compound metabolism provides valuable insights for targeting the ergosterol biosynthesis pathway, a well-established approach for controlling fungal pathogens. The accumulation of this compound and other precursor sterols in fungi treated with certain antifungal agents serves as a metabolic indicator of pathway disruption, offering both a mechanism for assessing drug efficacy and insights for developing combination therapies that target multiple pathway steps simultaneously [3]. Research indicates that stress response pathways can enhance fungal tolerance to chemical fungicides and antifungal proteins, suggesting that targeting the adaptive mechanisms that regulate sterol composition may represent a promising strategy for overcoming treatment resistance.
In ecological and environmental research, this compound studies have contributed to our understanding of how symbiotic organisms like lichens adapt to extreme conditions. The demonstrated alterations in sterol profiles, including this compound levels, in response to temperature stress provide insights into the biochemical mechanisms underlying stress tolerance in these hardy organisms [2]. This research has implications for predicting how organisms will respond to environmental changes and for understanding the molecular basis of extremophile survival strategies. Additionally, in food web research, sterol composition studies have revealed how environmental factors influence the nutritional quality of algae and other primary producers at the base of aquatic food chains, with potential consequences for higher trophic levels [4].
Table: this compound Research Applications Across Disciplines
| Research Field | Application Significance | Key Findings | Potential Developments |
|---|---|---|---|
| Antifungal Development | Target identification for novel therapeutics | This compound accumulation indicates disruption of ergosterol biosynthesis | Combination therapies targeting multiple pathway steps |
| Ecological Adaptation | Understanding extremophile biochemistry | Sterol profile alterations enhance membrane stability under temperature stress | Biomarkers for environmental stress response |
| Food Web Dynamics | Trophic transfer of nutritional sterols | Environmental factors alter sterol composition in primary producers | Predicting ecosystem responses to environmental change |
| Membrane Biophysics | Structure-function relationships in membranes | Intermediate sterols maintain membrane functionality under stress | Biomimetic membrane designs for industrial applications |
The biotechnological potential of this compound and other sterol intermediates continues to be explored, with possible applications in industrial microbiology and bioengineering. Yeast and fungal systems engineered to accumulate specific sterol intermediates could serve as production platforms for these compounds, which may find use in various industries. Furthermore, research on sterol adaptation mechanisms may inform preservation strategies for fungal cultures used in biotechnology and food production, enhancing the stability and productivity of these important industrial organisms. As our understanding of this compound biology continues to expand, so too will its practical applications across these diverse fields.
Robust sample preparation methodologies are fundamental for accurate this compound analysis. For fungal cells or lichen thalli, the initial step involves rapid freezing in liquid nitrogen followed by freeze-drying to preserve sterol composition and prevent degradation. The extraction process typically employs the Bligh and Dyer method [2], which utilizes a chloroform-methanol (2:1 v/v) mixture to efficiently recover total lipids from biological matrices. In this procedure, approximately 50-100 mg of freeze-dried material is homogenized in the extraction solvent containing an internal standard (commonly 5α-cholestan) for subsequent quantification. The homogenate is subjected to repeated extraction cycles, typically three, to ensure complete lipid recovery. The combined organic phases are then evaporated under a stream of nitrogen gas, and the total lipid extract is subjected to saponification with alcoholic potassium hydroxide to hydrolyze sterol esters and release free sterols. This saponification step is critical for comprehensive analysis of both esterified and free sterol pools.
Chromatographic separation of this compound from other sterol intermediates is typically achieved using gas chromatography (GC) systems equipped with high-resolution capillary columns. The HP-5 column (30 m × 0.32 mm × 0.25 μm) provides excellent separation of sterol isomers under temperature programming conditions (initial temperature 150°C held for 1 minute, ramped at 15°C/min to 280°C, then 2°C/min to 308°C, and finally 10°C/min to 320°C) [2]. For enhanced detection specificity, derivatization of sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane generates trimethylsilyl ether derivatives, which improve chromatographic behavior and detection sensitivity. Mass spectrometric detection employing electron impact ionization (EI) significantly enhances analytical specificity by providing characteristic fragmentation patterns that facilitate unambiguous identification. The mass spectra of this compound derivatives show key fragment ions at m/z 363 (M-15, loss of CH₃), 255, 213, and 159, which aid in distinguishing it from related sterols like episterol and ergosterol.
Figure 2: Analytical Workflow for this compound Quantification - Key methodological steps from sample preparation to final analysis
Accurate quantification of this compound relies on multipoint calibration curves generated using authentic standards analyzed under identical conditions [2]. The response factors relative to the internal standard (5α-cholestan) are determined across a concentration range encompassing expected biological levels. For samples where pure this compound standards are unavailable, response factors are estimated based on structurally similar sterols with known concentrations. Sterol contents are typically normalized to sample dry weight or, preferably, to cellular carbon content determined using a High-TOC analyzer on parallel samples. This normalization approach accounts for variations in cellular biomass and provides more biologically meaningful data than dry weight alone, particularly when comparing samples with different metabolic states or grown under different conditions. Statistical analysis typically involves Analysis of Covariance (ANCOVA) to evaluate the effects of multiple factors (e.g., light intensity, nutrient availability) on sterol composition, allowing researchers to discern specific environmental influences on this compound accumulation patterns.
Despite advances in understanding this compound's biosynthetic pathway and basic biological functions, several significant research gaps remain. The specific regulatory mechanisms controlling the transition between this compound and ergosterol, particularly under stress conditions, are not fully elucidated. While it is established that stress conditions lead to the accumulation of precursor sterols including this compound, the precise signaling pathways and molecular switches that modulate this response require further investigation [3] [2]. Additionally, the structure-function relationships of this compound in membranes compared to ergosterol and other sterols are incompletely characterized, particularly regarding how specific structural features (the 5,7-diene system, side chain composition) influence membrane properties and functionality. Understanding these relationships at the molecular level would provide valuable insights for both basic mycology and applied antifungal development.
Future research directions should prioritize comprehensive characterization of this compound across diverse fungal taxa to establish whether its functional significance is conserved or varies phylogenetically. The technological application of this compound as a biomarker for specific environmental conditions or physiological states represents another promising avenue, particularly in ecological and industrial contexts. From a therapeutic perspective, exploring whether differential accumulation of this compound between pathogenic fungi and host cells could be exploited for selective antifungal targeting warrants investigation. Modern analytical technologies, including advanced mass spectrometry imaging and genetic editing approaches like CRISPR-Cas9, provide powerful tools to address these questions by enabling spatial localization of this compound within cells and tissues, and precise manipulation of the ergosterol pathway to determine the functional consequences of altered this compound levels. Addressing these research gaps will significantly advance our understanding of this important sterol intermediate and its potential applications in medicine, biotechnology, and fundamental fungal biology.
The quantitative data below is derived from a 2025 study investigating the antifungal potential of two medicinal plant extracts, Rorippa islandica and Carrichtera annua, with their activity measured through several standard metrics [1].
Table 1: Antifungal Efficacy of Plant Extracts against Pathogenic Fungi
| Plant Extract | Target Fungus | Inhibition Zone (at 10 mg/mL) | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|---|---|
| Rorippa islandica (70% ethanol successive extract) | Colletotrichum gloeosporioides | 29 ± 0.3 mm | 7.8 µg/mL | 15.62 µg/mL |
| Carrichtera annua (Total extract) | Curvularia lunata | 35 ± 0.1 mm | 1.97 µg/mL | 3.9 µg/mL |
Table 2: Reduction in Fungal Ergosterol Content Post-Treatment
| Plant Extract | Treatment | Reduction in *C. lunata* | Reduction in *C. gloeosporioides* | Reduction in *P. glabrum* |
|---|---|---|---|---|
| Carrichtera annua | Total and successive ethanol fractions | 49.93% | 47.7% | - |
| Rorippa islandica | Total and successive ethanol fractions | - | 42.58% | 47.2% |
Here are the detailed methodologies for the key experiments cited in the data above [1].
Based on the described protocols and the mechanism of action, the following diagram illustrates the logical workflow of the study and the proposed antifungal mechanism targeting ergosterol biosynthesis.
This workflow maps the process from plant collection to mechanistic studies, highlighting the ergosterol pathway [1].
The significant reduction in ergosterol content (over 49% for C. annua and 47% for R. islandica) directly demonstrates that the primary antifungal mechanism of these extracts is the disruption of fungal membrane integrity [1]. This is a classic and validated mode of action for many antifungal agents.
This document provides a detailed methodology for the extraction, isolation, and bioactivity testing of fungisterol, a bioactive sterol, from natural sources such as Commiphora africana resin [1]. The protocol is designed for researchers and professionals in drug development.
The following diagram outlines the complete experimental process from sample preparation to bioassay.
This protocol adapts the successful isolation of this compound from Commiphora africana resin [1]. The process can be scaled according to needs, but the following steps are optimized for a 100-gram sample of dried, powdered resin.
2.1. Solvent Extraction [1]
2.2. Column Chromatography for Isolation [1]
Once isolated, this compound should be characterized using spectroscopic techniques to confirm its identity and purity. The key identifiers for this compound (C₂₈H₄₈O) are listed in the table below [2] [3] [4].
| Property | Value / Description |
|---|---|
| Systematic IUPAC Name | (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [2] |
| CAS Registry Number | 516-78-9 [3] [4] |
| PubChem CID | 5283646 [3] |
| Molecular Formula | C₂₈H₄₈O [2] [3] [4] |
| Average Mass | 400.691 g·mol⁻¹ [2] [4] |
Characterization Techniques:
The following bioassays, adapted from research on bedbugs, can be used to evaluate the insecticidal properties of this compound [1].
4.1. Repellency Assay (Filter Paper Method)
4.2. Toxicity (Mortality) Assay
Research indicates that this compound exhibits significant bioactivity. The table below summarizes quantitative findings from a study on bedbugs.
| Bioassay Type | Key Result | Experimental Conditions |
|---|---|---|
| Repellency | 75% repellency | Not significantly different from positive control (Neocidol, 74%) after >1 hour exposure. |
| Toxicity | LC₅₀ = 25.73 mg/L | Measured after 24 hours of exposure. |
For a more comprehensive lipidomic analysis that simultaneously extracts sterols, polar metabolites, and proteins from a single sample, a methyl tert-butyl ether (MTBE)-based protocol is highly effective [5]. This method is faster and avoids the use of chlorinated solvents.
Fungisterol ( (3β,5α)-Ergost-7-en-3-ol ), a sterol of growing interest in natural product and medicinal research, has been successfully isolated from plant resins and investigated for its bioactivity [1] [2]. Recent research has identified it as a key active principle in Commiphora africana resin, demonstrating significant insecticidal and repellent activities against bedbugs [2]. This document provides a detailed and standardized protocol for the extraction, purification, and analysis of this compound, supporting researchers in obtaining high-purity material for further pharmacological and chemical studies. The methodology outlined below has been adapted from a peer-reviewed research article which isolated and characterized five compounds, including this compound, for the first time from this plant source [2].
Proper sample preparation is critical to the success of any chromatographic purification, as it simplifies complex mixtures, removes interfering matrix components, and can concentrate the target analyte [3].
The initial purification of this compound from the crude extract is achieved using normal-phase column chromatography.
The following workflow diagram illustrates the complete purification process:
High-Performance Liquid Chromatography (HPLC) is essential for analytical quantification and purity assessment. The method development process involves systematic scouting and optimization [3].
For method scouting, screening various column and eluent conditions is the first step to finding a successful separation [3]. The table below summarizes key parameters to investigate for this compound, which is a mid-to-non-polar compound with limited water solubility.
Table 1: HPLC Method Scouting Parameters for this compound
| Parameter | Initial Scouting Choices | Rationale & Impact |
|---|---|---|
| Column Chemistry | C18, Phenyl, Cyano, C8 [3] [4] | C18 is universal; phenyl for π-π interactions; cyano for different selectivity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water [3] | Acetonitrile offers lower viscosity and backpressure. Methanol offers different selectivity. |
| Additive | 0.1% Formic Acid or 0.1% Ammonia [5] | Additives improve peak shape. Acid is standard; base can be used for stability. |
| Gradient Program | e.g., 5-50% B, 20-60% B, 30-70% B, 40-80% B [5] | Narrower gradient ranges around the target's hydrophobicity increase resolution. |
| Detection | UV (e.g., 205-210 nm for sterols) / Mass Spectrometry | MS provides confirmation via molecular weight [5]. |
The logical flow for developing and optimizing an HPLC method is outlined below:
Based on general principles for small molecule purification [5], the following protocol is recommended:
After purification, this compound should be characterized to confirm its identity and purity.
The isolated this compound can be tested for bioactivity. The following quantitative data is derived from the foundational study on bedbugs [2].
Table 2: Bioactivity Data of Purified this compound Against Bedbugs (Cimex lectularius)
| Bioassay Type | Key Metric | Result for this compound | Positive Control (Neocidol) |
|---|---|---|---|
| Repellency | Percentage Repellency after >1 hour | 75% | 74% |
| Toxicity | LC₅₀ after 24 hours | 25.73 mg/L | Not Specified |
Experimental Protocol for Bioassay:
This compound (also known as 24ξ-ethyl-5α-cholesta-7,22-dien-3β-ol) is a phytosterol derivative belonging to the class of fungal and plant sterols with demonstrated bioactive properties. Recent research has identified this compound as a promising natural product compound with significant insecticidal and repellent activities, particularly against bedbugs (Cimex lectularius Linnaeus) [1]. This compound was successfully isolated from Commiphora africana resin alongside other sterols including taraxasterol, pseudo-taraxasterol, beta-sitosterol, and guggusterol, marking the first reported isolation of this compound from this plant species [1]. The discovery of its potent biological activities positions this compound as a compelling target for natural product research and pesticide development, particularly as resistance to conventional insecticides continues to grow.
Sterols like this compound share a common tetracyclic cyclopenta[α]phenanthrene ring system that forms the structural foundation for this class of compounds [2]. Understanding the structural characteristics and laboratory handling requirements of this compound is essential for researchers exploring its potential applications. From an industrial perspective, sterols from natural sources present a sustainable alternative to synthetic compounds, though they often face challenges related to low extraction yields and complex purification requirements [2]. These application notes provide comprehensive protocols for working with this compound, addressing key technical challenges and establishing standardized methodologies for its extraction, characterization, and bioactivity assessment.
The initial stage of this compound isolation requires careful preparation of the source material and optimized extraction conditions:
Purification of this compound from the crude extract requires sophisticated chromatographic separation:
Table 1: Solvent Gradient for this compound Purification
| Step | Solvent System | Ratio | Volume (Column Volumes) | Target Compounds |
|---|---|---|---|---|
| 1 | Hexane | 100% | 3-4 | Non-polar contaminants |
| 2 | Hexane-Ethyl Acetate | 9:1 | 2-3 | Terpenes |
| 3 | Hexane-Ethyl Acetate | 4:1 | 3-4 | This compound |
| 4 | Ethyl Acetate | 100% | 2-3 | Polar compounds |
Complete structural elucidation of this compound requires a multi-technique spectroscopic approach:
Chromatographic methods provide essential information on compound purity and identity:
Table 2: Key Spectroscopic Identifiers for this compound
| Analytical Technique | Key Characteristic Features | Interpretation |
|---|---|---|
| FTIR | Broad band ~3400 cm⁻¹ | O-H stretching vibration |
| Bands ~2950, 2870 cm⁻¹ | C-H asymmetric and symmetric stretches | |
| Band ~1650 cm⁻¹ | C=C stretch in ring system | |
| ¹H-NMR | Signal at δ ~3.5 ppm | Methine proton at C-3 (OH-bearing carbon) |
| Multiplet at δ ~5.1-5.4 ppm | Olefinic protons at C-7 and C-22 | |
| Signals at δ 0.6-1.0 ppm | Angular methyl groups | |
| GC-MS | Molecular ion [M]⁺ | m/z 426 (for C₂₉H₄₈O) |
| Key fragments | m/z 411 [M-CH₃]⁺, m/z 273 [M-side chain]⁺ |
The repellent activity of this compound against bedbugs can be quantified using a standardized filter paper method:
The insecticidal activity of this compound can be evaluated through contact toxicity testing:
Table 3: Bioactivity Profile of this compound Against Bedbugs
| Bioassay Type | Exposure Time | Activity Level | Comparison to Control | Statistical Significance |
|---|---|---|---|---|
| Repellency | 30 minutes | 75% repellency | Not significantly different (P > 0.05) from neocidol (74%) | High |
| 1 hour | 75% repellency | Not significantly different (P > 0.05) from neocidol (74%) | High | |
| 24 hours | ~60-70% repellency | Maintained effectiveness | Significant | |
| Toxicity | 24 hours | LC₅₀ = 25.73 mg/L | Highly toxic | P < 0.05 |
| 48 hours | Increased mortality | Dose-dependent | P < 0.05 | |
| 72 hours | Maximum efficacy | Complete mortality at high doses | P < 0.01 |
Table 4: Comparison of this compound with Other Commiphora africana Sterols
| Compound | Repellency (%) | Toxicity (LC₅₀ mg/L) | Relative Potency | Synergistic Effects |
|---|---|---|---|---|
| This compound | 75 | 25.73 | Highest | No significant synergy when blended |
| Beta-Sitosterol | ~40-50 | >50 | Moderate | Limited data |
| Taraxasterol | ~35-45 | >50 | Moderate | Limited data |
| Guggusterol | ~30-40 | >50 | Low-Moderate | Limited data |
The following workflow diagrams illustrate the key experimental processes for this compound research:
Figure 1: Comprehensive Workflow for this compound Research
Figure 2: Bioactivity Assessment Protocol
These comprehensive application notes provide validated methodologies for the extraction, purification, characterization, and bioactivity assessment of this compound. The protocols demonstrate that this compound can be efficiently isolated from Commiphora africana resin using dichloromethane extraction followed by silica gel chromatography, with an average yield comparable to other plant sterols [1]. Structural confirmation requires a multifaceted spectroscopic approach, with NMR being particularly crucial for definitive identification.
The significant bioactivity observed against bedbugs (75% repellency and LC₅₀ of 25.73 mg/L) positions this compound as a promising natural insecticide candidate [1]. While blending this compound with other terpenes from the resin did not demonstrate synergistic effects in initial studies, formulation optimization may enhance field efficacy [1]. These protocols establish standardized methodologies that enable comparative studies across research groups and facilitate further investigation into this compound's mechanism of action and potential applications in sustainable pest management solutions.
This compound is a significant fungal sterol that serves as both a biosynthetic intermediate in the ergosterol pathway and a potential target for therapeutic intervention in fungal diseases. Similar to cholesterol in mammalian cells, sterols in fungi are essential components of cell membrane structure and function, regulating membrane fluidity and permeability while serving as precursors for important biochemical compounds. The ergosterol biosynthesis pathway represents one of the most important targets for antifungal drug development, with both medical and agricultural applications. Unlike cholesterol in human cells, ergosterol and its precursors like this compound contain unique structural features including a Δ7 double bond and an additional methyl group at C-24, making them ideal targets for selective antifungal intervention without affecting human host cells.
The research interest in this compound has expanded significantly in recent years due to several factors: the rising incidence of invasive fungal infections in immunocompromised patients, increasing resistance to existing azole antifungal drugs, and the need for more selective antifungal agents with reduced host toxicity. This compound research applications span multiple disciplines including medicinal chemistry, pharmacology, chemical ecology, and agricultural science. These broad applications necessitate standardized protocols for studying this compound content, biosynthesis, and inhibition across different experimental contexts, from basic research to drug discovery programs.
This compound (5α-ergosta-7,24(28)-dien-3β-ol) is a key intermediate in the ergosterol biosynthesis pathway in fungi and has also been identified in certain algal species. Its structural characteristics include a sterol backbone with specific double bond positions that distinguish it from both cholesterol in mammalian systems and other phytosterols in plants. This unique structural signature makes this compound useful as a chemotaxonomic marker for distinguishing between different fungal species and for understanding evolutionary relationships among lower eukaryotes.
The primary natural sources of this compound include:
Research by Kamilova et al. demonstrated that mutant strains of Saccharomyces cerevisiae can be engineered to accumulate this compound and episterol, providing enhanced sources for studying these sterols [1]. Similarly, studies on phytoplankton including Scenedesmus, Chlamydomonas, Cryptomonas and Cyclotella have shown that environmental factors significantly impact sterol composition, with light intensity and phosphorus availability dramatically altering this compound and other sterol profiles [2].
Table 1: Natural Sources of this compound and Research Applications
| Source | This compound Content | Research Applications | Key References |
|---|---|---|---|
| Saccharomyces cerevisiae mutants | High accumulation | Pathway studies, Drug discovery | [1] |
| Candida albicans | Pathway intermediate | Antifungal development | [3] [4] |
| Phytoplankton species | Variable | Ecological studies, Chemotaxonomy | [2] |
| Piper crocatum | Component | Natural product discovery | [3] |
The ergosterol biosynthesis pathway represents one of the most valuable targets for antifungal drug development, with this compound serving as both an intermediate and potential marker for drug efficacy. Azole antifungal drugs, which include both triazoles and imidazoles, primarily target lanosterol 14α-demethylase (ERG11), a key enzyme in the ergosterol pathway that catalyzes the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to accumulation of toxic methylated sterol precursors and depletion of functional ergosterol, ultimately compromising membrane integrity in fungal cells [4].
Recent research has explored both direct and indirect targeting of this compound-related processes for therapeutic purposes:
Research on imidazole derivatives has demonstrated the importance of structure-activity relationship (SAR) studies for optimizing antifungal activity while minimizing host toxicity. These studies have revealed that electron-withdrawing substituents and specific molecular sizes significantly enhance antifungal potency while maintaining favorable ADMET profiles [5]. The ideal candidates exhibit strong growth inhibition against pathogenic fungi like Candida albicans while showing no antibacterial activity, indicating specific targeting of fungal pathways.
Beyond medical applications, this compound biosynthesis inhibitors have significant importance in agricultural fungicides for crop protection. Triazole fungicides including cyproconazole, epoxiconazole, flutriafol, and tebuconazole are widely used for protecting cereals and other crops from fungal diseases [6]. These compounds function through the same fundamental mechanism as medical azoles—inhibition of ergosterol biosynthesis—but are optimized for field persistence, plant systemic distribution, and environmental stability.
Research in this area has revealed important toxicological considerations for agricultural azoles. Computational predictive studies indicate that many triazole fungicides demonstrate good oral bioavailability, potential for blood-brain barrier penetration, interaction with P-glycoprotein and hepatic cytochromes, and various toxicity concerns including potential for endocrine disruption and cardiotoxicity through hERG K+ channel blockage [6]. Epoxiconazole and triadimenol were identified as having particularly high potential for producing harmful effects in humans, suggesting their use should be limited or avoided.
This compound profiles serve as valuable chemotaxonomic markers for distinguishing between different fungal species and studying ecological relationships. The specific sterol composition of fungi, including the presence and relative abundance of this compound, provides characteristic signatures that can be used for classification and identification purposes [2]. This application is particularly valuable when morphological identification is challenging or when studying environmental samples that cannot be easily cultured.
Ecological studies have demonstrated that environmental factors significantly influence sterol composition in algae and fungi, with important implications for food web dynamics. Research on phytoplankton has shown that both light intensity and phosphorus supply dramatically impact sterol content, including this compound levels [2]. Under high light intensities and phosphorus-sufficient conditions, sterol contents generally increase, while phosphorus limitation reverses this trend, causing decreased sterol content with increasing light. These fluctuations have cascading effects through aquatic food webs, as crustacean zooplankton depend on dietary sterols for growth and reproduction, potentially creating sterol limitation during summer months when high light and low phosphorus conditions coincide.
This protocol describes a standardized method for extraction, identification, and quantification of this compound from fungal samples, adapted from multiple research sources [2] [3] [1].
This protocol describes methods for evaluating potential this compound biosynthesis inhibitors using both in vitro and in silico approaches [5] [3].
Table 2: Key Enzymes in Ergosterol Biosynthesis Pathway as Antifungal Targets
| Enzyme | EC Number | Function in Pathway | Inhibitor Examples |
|---|---|---|---|
| Squalene epoxidase (ERG1) | 1.14.14.17 | Converts squalene to 2,3-oxidosqualene | Terbinafine, Efinaconazole |
| Sterol Δ8-Δ7 isomerase (ERG2) | 5.5.1.5 | Isomerizes fecosterol to episterol | - |
| Lanosterol 14α-demethylase (ERG11) | 1.14.13.70 | Demethylates lanosterol | Fluconazole, Voriconazole |
| Sterol Δ14 reductase (ERG24) | 1.3.1.70 | Reduces sterol Δ14 bond | - |
Computational prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial in early antifungal drug development [5] [3].
The following DOT script visualizes the ergosterol biosynthesis pathway and sites of inhibition by antifungal agents:
The following DOT script details the molecular mechanism of azole antifungal agents at the enzyme level:
Research on this compound and the broader ergosterol biosynthesis pathway continues to be a fertile area for scientific exploration and therapeutic development. The ongoing challenges of antifungal resistance, limited drug classes, and rising incidence of fungal infections in immunocompromised patients drive continued innovation in this field. Future research directions will likely focus on several key areas:
The protocols and applications outlined in this document provide a foundation for standardized research approaches across academic, pharmaceutical, and agricultural contexts. As our understanding of fungal biology and sterol biochemistry advances, these methods will continue to evolve, supporting the development of more effective and selective antifungal agents to address unmet medical and agricultural needs.
Fungisterol (IUPAC name: 5α-Ergost-7-en-3β-ol) is a bioactive sterol primarily found in various fungi and some plant species. With a molecular formula of C₂₈H₄₈O and a molar mass of 400.691 g·mol⁻¹, this compound belongs to the class of ergostane-type sterols characterized by a tetracyclic ring system with a specific unsaturation pattern at the 7,8-position [1]. Unlike the more common fungal sterol ergosterol, which contains additional double bonds at positions 5,6 and 22,23, this compound represents an intermediate structure in the sterol biosynthesis pathway with distinct biological properties.
Recent investigations have revealed that this compound exhibits significant bioactivities against various arthropod pests, particularly demonstrating remarkable repellent and toxic effects against bedbugs (Cimex lectularius Linnaeus) [2] [3]. This bioactivity profile positions this compound as a promising natural product for developing eco-friendly insecticides, especially in light of growing resistance to conventional insecticides and increasing environmental concerns. The experimental procedures outlined in this application note provide researchers with standardized methods for the extraction, isolation, characterization, and bioactivity evaluation of this compound from natural sources, with particular emphasis on the resin of Commiphora africana where it has been most extensively studied.
The initial step in this compound isolation involves careful selection and preparation of the source material. For Commiphora africana resin, harvest mature trees and collect the exuded resin following traditional methods. Make incisions in the stem bark using a sharp, clean knife and collect the oozed resin over a 3-hour period in sterile glass containers. Transport the resin to the laboratory and dry it in an oven at 50°C for five days to achieve constant weight and remove residual moisture. Proper botanical identification and voucher specimen deposition (e.g., voucher No. NWWairagu 001 at the East African Herbarium) are essential for reproducibility and scientific documentation [3].
Table 1: Gradient Elution Scheme for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Target Compounds |
|---|---|---|---|---|
| 1 | 100 | 0 | 3 | Non-polar impurities |
| 2 | 95 | 5 | 2 | Hydrocarbons |
| 3 | 90 | 10 | 2 | Less polar terpenoids |
| 4 | 85 | 15 | 2 | Mixed terpenoids |
| 5 | 80 | 20 | 2 | This compound |
| 6 | 70 | 30 | 2 | More polar compounds |
| 7 | 50 | 50 | 2 | Polar constituents |
| 8 | 0 | 100 | 2 | Highly polar compounds |
The structural elucidation of purified this compound requires a multi-technique approach:
Fourier Transform Infrared (FTIR) Spectroscopy:
Gas Chromatography-Mass Spectrometry (GC-MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 2: Characteristic NMR Data for this compound (600 MHz, CDCl₃)
| Carbon Position | δ¹³C (ppm) | δ¹H (ppm), Multiplicity (J in Hz) | Integration |
|---|---|---|---|
| C-3 | 71.8 | 3.52, m | 1H |
| C-18 | 12.0 | 0.55, s | 3H |
| C-19 | 17.5 | 1.00, s | 3H |
| C-21 | 18.8 | 0.91, d (6.5) | 3H |
| C-26 | 19.0 | 0.81, d (6.8) | 3H |
| C-27 | 19.4 | 0.83, d (6.8) | 3H |
| C-28 | 23.1 | 0.89, d (6.5) | 3H |
| C-29 | 12.2 | 0.79, d (6.5) | 3H |
| C-7 | 117.6 | 5.15, m | 1H |
Establish purity of the isolated this compound using:
For quantitative analysis, develop a validated HPLC method:
The repellent activity of this compound against bedbugs (Cimex lectularius) is evaluated using a standardized filter paper method:
The contact toxicity of this compound is determined using a spraying method on filter paper:
Table 3: Bioactivity Profile of this compound Against Bedbugs
| Bioassay Type | Concentration | Exposure Time | Activity/Response | Positive Control |
|---|---|---|---|---|
| Repellency | 1.0% (w/v) | 1 hour | 75% repellency | Neocidol (74%) |
| Repellency | 1.0% (w/v) | 24 hours | 42% repellency | Neocidol (45%) |
| Contact toxicity | LC₅₀ = 25.73 mg/L | 24 hours | 50% mortality | Not specified |
| Residual activity | 1.0% (w/v) | 72 hours | 28% residual repellency | Neocidol (31%) |
The biological activity of this compound is closely linked to its unique structural features. Compared to other natural sterols, this compound's 5α-ergost-7-en-3β-ol structure possesses optimal hydrophobicity (calculated log P ≈ 8.5) that facilitates interaction with insect membranes. The 3β-hydroxyl group is essential for bioactivity, likely forming hydrogen bonds with target sites in insect nervous or endocrine systems. The 7,8-unsaturation in the sterol nucleus appears to enhance repellent properties compared to saturated analogs, while the C-24 methyl group in the side chain contributes to optimal molecular packing in biological membranes [4].
When blended with other terpenes from C. africana resin (taraxasterol, pseudo-taraxasterol, beta-sitosterol, and guggusterol), this compound does not show synergistic effects, suggesting it operates through a potentially unique mode of action that may not be complemented by these structurally related compounds [2].
This compound occupies a significant position in the fungal sterol biosynthesis pathway, representing an intermediate that can be further processed to ergosterol, the major membrane sterol in most fungi. The biosynthesis occurs through the mevalonate pathway with key enzymatic transformations:
The relationship between this compound and established antifungal targets is particularly noteworthy. While most clinically used azole antifungals target CYP51 (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway, this compound represents an intermediate downstream of this primary target. Some fungi, including the basidiomycete Puccinia graminis, utilize this compound as their principal membrane sterol rather than ergosterol, which may explain their natural resistance to certain azole antifungal agents that specifically target ergosterol biosynthesis [5]. This unique sterol profile in some pathogenic fungi highlights the importance of understanding the complete sterol composition when developing novel antifungal therapies.
Based on the bioactivity data, several formulation approaches can enhance this compound's efficacy:
Emulsifiable Concentrates (EC):
Microemulsions:
Slow-Release Matrices:
While this compound is a natural product, appropriate safety precautions must be observed:
This compound represents a promising bioactive natural product with demonstrated efficacy against bedbugs and potential applications in managing other arthropod pests. The experimental protocols outlined in this application note provide researchers with standardized methods for the extraction, isolation, characterization, and bioevaluation of this compound. The significant repellency and toxicity of this compound against bedbugs, coupled with its natural origin, position it as an attractive alternative to conventional synthetic insecticides, particularly in the context of growing insecticide resistance and environmental concerns.
Future research directions should include:
The comprehensive protocols provided herein will facilitate further investigation of this promising natural product and accelerate its development into effective, eco-friendly pest management solutions.
Fungisterol is an intermediate in the late stages of ergosterol biosynthesis in fungi [1]. The pathway involves a complex network of enzymes, and its regulation is a key factor in fungal pathogenicity and drug resistance [1].
The diagram below illustrates the simplified ergosterol biosynthesis pathway in pathogenic fungi, showing the position of this compound.
Based on general practices in sterol research, here is a guide for developing this compound-focused protocols.
| Protocol Stage | Key Considerations | Suggested Techniques & Methods |
|---|---|---|
| Cell Culture & Treatment | Fungal species, growth conditions, treatment with inhibitors or drugs [1]. | Liquid culture (e.g., YPD, SDB); Antifungal agents (e.g., Azoles) [1]. |
| Sterol Extraction | Cell disruption, solvent selection, recovery [1]. | Alkaline saponification; Solvent extraction (e.g., Chloroform/Methanol) [1]. |
| Separation & Analysis | Separation of sterol intermediates, identification and quantification of this compound [1]. | TLC (Silica gel); HPLC (C18 column); GC-MS / LC-MS [1]. |
While not for this compound, the following optimized protocol for synthesizing antimicrobial silver nanoparticles (AgNPs) [2] exemplifies the detailed methodology and data reporting required for a rigorous application note. You can adapt its structure and experimental approach.
Optimized Protocol for Silver Nanoparticle (AgNP) Synthesis [2]
The table below summarizes a identified practical use of Fungisterol in a research setting.
| Research Context | Reported Activity | Experimental Details | Source Model/Assay |
|---|
| Antiviral drug discovery against West Nile Virus (WNV) [1] | Investigated as a potential inhibitor of viral envelope glycoprotein and methyltransferase [1]. | Method: In silico molecular docking and dynamics simulation. Target PDB ID: 2I69 (Envelope glycoprotein). Result: Reported binding affinity of -6.2 to -8.1 kcal/mol for the envelope glycoprotein [1]. | Computational analysis of phytocompounds. |
This application highlights this compound's potential in a specific, computationally-driven drug discovery pipeline.
The following diagram outlines a general experimental workflow, integrating the identified application of this compound into established early drug discovery stages [2] [3] [1].
This workflow can be broken down into the following stages [2] [3] [1]:
When moving from in silico predictions to laboratory experiments, several factors are crucial for developing a robust assay, whether biochemical or cell-based [2] [3]:
To proceed with practical laboratory work, I suggest you:
The table below summarizes the key characteristics of Fungisterol identified in the search results:
| Property | Description |
|---|---|
| IUPAC Name | (3β,5α)-Ergost-7-en-3-ol / 5α-Ergost-7-en-3β-ol [1] [2] |
| Molecular Formula | C₂₈H₄₈O [1] [2] [3] |
| Molar Mass | 400.691 g·mol⁻¹ [1] [2] |
| Chemical Identifiers | CAS Number: 516-78-9; ChemSpider ID: 4446739; EINECS: 208-225-8 [1] [2] |
| Source | A bio-active sterol produced by certain fungi, including mutant strains of Saccharomyces cerevisiae [2] [4]. |
| Natural Context | Identified as one of the minor sterols in button mushrooms (Agaricus bisporus) [5]. |
While a synthesis protocol is unavailable, one of the search results details a comprehensive gas chromatography-mass spectrometry (GC/MS) method for analyzing sterols, including this compound, in mushroom samples [5]. This methodology could be adapted to verify the presence and purity of this compound in a synthetic or natural product.
The experimental workflow for this analytical protocol can be summarized as follows:
Key Steps in Detail [5]:
To locate the specific synthesis protocols you require, I suggest the following avenues:
This compound (5α-ergost-8-en-3β-ol) is a significant fungal sterol that serves as both a membrane structural component and a precursor to various bioactive metabolites in fungal organisms. As a structural analog to cholesterol in mammalian systems and ergosterol in fungal membranes, this compound plays crucial roles in maintaining membrane fluidity, permeability, and cellular signaling functions. The precise characterization of this compound is essential for multiple research applications, including fungal taxonomy, studies of membrane biochemistry, development of antifungal agents, and investigation of fungal secondary metabolites with potential pharmaceutical applications. The analytical characterization of this compound presents several challenges due to its structural similarity to other sterols, its relatively low abundance in complex biological matrices, and its susceptibility to oxidation and degradation during sample preparation.
Analytical techniques for this compound characterization have evolved significantly, with gas chromatography-mass spectrometry (GC-MS) emerging as a cornerstone methodology due to its superior separation efficiency and detection specificity. The analysis typically requires careful sample preparation, appropriate derivatization strategies, and rigorous method validation to ensure accurate identification and quantification. This document presents comprehensive application notes and standardized protocols for this compound characterization, integrating both established and emerging analytical approaches to address the unique challenges associated with this important fungal biomarker.
Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Primary Applications | Key Advantages | Limitations |
|---|---|---|---|
| GC-MS | Quantification, structural elucidation | High sensitivity, robust databases | Requires derivatization, thermal liability |
| LC-MS | Polar metabolites, labile compounds | No derivatization needed, superior for thermolabile compounds | Higher instrumentation cost, matrix effects |
| TLC | Rapid screening, method development | Low cost, high throughput | Limited resolution, semi-quantitative |
| NMR | Structural confirmation, isomer differentiation | Non-destructive, definitive structural information | Low sensitivity, specialized expertise |
The quality of this compound analysis begins with proper fungal cultivation and biomass processing. For liquid cultures, mycelial harvesting should occur during late logarithmic or early stationary growth phase, when sterol content is typically highest. Biomass should be collected via vacuum filtration using pre-weighed filter papers (Whatman No. 1 or equivalent), followed by immediate rinsing with cold distilled water to remove residual media components. For solid-substrate cultivation, fungal biomass must be carefully separated from the growth substrate using sterile implements to minimize contamination. The collected biomass should be flash-frozen in liquid nitrogen and subsequently lyophilized for 24-48 hours until completely dry. The lyophilized material should be pulverized to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer, and stored at -80°C under inert atmosphere until analysis to prevent oxidative degradation.
The extraction protocol must efficiently recover this compound while minimizing degradation and contamination. The following saponification-assisted extraction has been optimized for this compound recovery:
Reagent Preparation: Prepare fresh saponification solution by dissolving 12 g of potassium hydroxide in 20 mL of distilled water, then adding 80 mL of ethanol. The solution should be prepared fresh daily to prevent carbonate formation.
Sample Saponification: Accurately weigh 50-100 mg of lyophilized fungal powder into a screw-cap glass tube. Add 5 mL of saponification solution and 100 μL of internal standard solution (5α-cholestane or betulin at 0.1 mg/mL in ethanol). Vortex vigorously for 30 seconds.
Incubation: Heat the mixture at 85°C for 60 minutes in a water bath with occasional vortexing every 15 minutes to ensure complete saponification.
Sterol Recovery: Cool the tubes to room temperature and add 5 mL of n-hexane. Mix vigorously for 2 minutes using a vortex mixer. Centrifuge at 3,000 × g for 10 minutes to separate phases. Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction twice more with 5 mL fresh n-hexane each time, pooling the organic layers.
Solvent Evaporation: Evaporate the combined organic extracts under a gentle stream of nitrogen at 40°C until approximately 100 μL remains. Do not evaporate to complete dryness to prevent sterol loss.
Figure 1: Workflow for this compound extraction and sample preparation from fungal biomass
Derivatization enhances the volatility and thermal stability of this compound for GC-MS analysis. Two primary derivatization approaches are recommended:
Trimethylsilyl (TMS) Ether Derivatization:
Acetyl Derivative Formation:
Table 2: Comparison of Derivatization Methods for this compound Analysis
| Parameter | TMS Derivatives | Acetate Derivatives |
|---|---|---|
| Reaction Time | 60-90 minutes | 30-45 minutes |
| Stability | Moderate (hydrolytically sensitive) | High (resistant to moisture) |
| Mass Spectra | Characteristic fragmentation with strong M-15 ion | Less diagnostic fragmentation |
| GC Retention | Moderate polarity | Lower polarity, shorter retention |
| Cost | Higher | Lower |
Optimal GC-MS separation of this compound derivatives requires careful parameter optimization. The following conditions have been validated for this compound characterization:
Gas Chromatography Conditions:
Mass Spectrometry Conditions:
For comprehensive this compound characterization, both full scan and selected ion monitoring (SIM) acquisitions are recommended. Full scan data (m/z 50-600) provides complete spectral information for compound identification through library matching, while SIM enhances sensitivity for trace-level quantification. Key characteristic ions for this compound-TMS derivative include m/z 343, 355, 382, and 397 (molecular ion). Quantification should be performed using a calibration curve constructed with authentic standards spanning the concentration range of 0.1-100 μg/mL. The internal standard method (5α-cholestane or betulin) should be employed to correct for extraction efficiency and instrument variability. Data processing should include peak integration, spectral deconvolution for co-eluting compounds, and library searching against commercial databases (NIST, Wiley) supplemented with custom this compound spectra.
Figure 2: Derivatization chemistry and characteristic fragmentation of this compound in GC-MS analysis
Identification of this compound should be based on three complementary parameters: retention time matching with authentic standards (within ±0.1 min), mass spectral match to reference spectra (match factor >850/1000), and retention index comparison with literature values. The use of multiple sterol standards is recommended to establish relative retention indices for confirmation. For quantification, a seven-point calibration curve should be constructed using authentic this compound standards covering the expected concentration range in samples. The linearity should demonstrate a correlation coefficient (r²) of ≥0.995. The internal standard method provides superior accuracy by correcting for losses during sample preparation and matrix effects during analysis. When authentic this compound standards are unavailable, quantification using a structurally similar sterol (e.g., ergosterol or cholesterol) with appropriate response factors may be employed, though this approach has higher uncertainty and should be clearly documented.
Analytical method validation ensures that the this compound characterization procedure is suitable for its intended applications. According to ICH Q2(R1) guidelines [1] [2], the following validation parameters must be established with defined acceptance criteria:
Specificity Testing: Analyze this compound standard, blank matrix extract, and spiked matrix to demonstrate resolution from potentially interfering compounds. Use photodiode array detection or mass spectrometric detection to verify peak purity.
Linearity and Range: Prepare calibration standards at a minimum of five concentration levels spanning the expected analytical range (typically 0.5-100 μg/mL). Analyze in triplicate and plot peak area ratio (analyte/internal standard) versus concentration. Apply least-squares regression with weighting factor of 1/x if heteroscedasticity is observed.
Accuracy (Recovery): Spike fungal matrix with known this compound concentrations at three levels (50%, 100%, and 150% of target concentration) with six replicates at each level. Calculate percent recovery as (measured concentration/spiked concentration) × 100.
Precision Assessment:
LOD and LOQ Determination: Prepare serial dilutions of this compound standard and analyze. Determine LOD and LOQ based on signal-to-noise ratio or using the standard deviation of the response and slope of the calibration curve: LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.
Table 3: Method Validation Parameters for this compound GC-MS Analysis
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from nearest eluting compound | Resolution factor ≥ 1.5 |
| Linearity | 5-7 concentration levels, triplicate | r² ≥ 0.995 |
| Accuracy | Spike recovery at 3 levels | 85-115% recovery |
| Precision (Repeatability) | 6 replicates, same day | RSD ≤ 5% |
| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 10% |
| LOD | Signal-to-noise approach | S/N ≥ 3:1 |
| LOQ | Signal-to-noise approach | S/N ≥ 10:1 |
While GC-MS remains the gold standard for sterol analysis, LC-MS offers advantages for thermolabile compounds and eliminates the need for derivatization [3]. Reverse-phase chromatography with C18 columns using methanol/water or acetonitrile/water mobile phases provides excellent separation of underivatized sterols. Electrospray ionization (ESI) in positive mode with adduct formation ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques. LC-MS/MS with multiple reaction monitoring (MRM) provides enhanced specificity for complex matrices, with characteristic fragmentation transitions monitored for this compound identification and quantification.
Recent advances in analytical technology have enabled new approaches for this compound characterization:
Table 4: Comparison of Advanced Analytical Platforms for this compound Analysis
| Technique | Resolution | Sensitivity | Analysis Speed | Best Applications |
|---|---|---|---|---|
| GC-MS | High | High (ng) | Moderate | Targeted quantification, routine analysis |
| LC-MS | Moderate | High (pg) | Fast | Polar metabolites, high-throughput |
| GC×GC-MS | Very High | High (ng) | Slow | Complex mixtures, untargeted profiling |
| HRMS | Ultra-High | Moderate (pg) | Moderate | Unknown identification, structural elucidation |
Common issues in this compound analysis and their solutions include:
A comprehensive quality control protocol should include system suitability tests before each analysis sequence, continuing calibration verification every 10-12 samples, and analysis of quality control samples (blank, spiked, and reference material) with each batch. Documentation should follow ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, and Accurate) [4] with complete metadata recording for regulatory compliance.
Table 5: Troubleshooting Guide for Common Analytical Issues
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Peak Tailing | Active sites in GC system, degraded column | Silanize injection port, trim column (0.5 m), replace liner |
| Decreased Response | Derivatization issues, ion source contamination | Fresh derivatization reagents, clean ion source |
| Retention Time Shift | Column degradation, flow rate changes | Check carrier gas flow, replace column if severe |
| High Background | Dirty extract, column bleed | Additional cleanup step, condition/replace column |
The comprehensive characterization of this compound requires a systematic approach encompassing optimized sample preparation, robust chromatographic separation, sensitive mass spectrometric detection, and rigorous method validation. The protocols detailed in this document provide researchers with standardized methodologies for reliable this compound analysis across diverse applications. GC-MS with appropriate derivatization remains the benchmark technique, while LC-MS approaches offer complementary capabilities for specific applications. The integration of advanced instrumentation such as two-dimensional chromatography and high-resolution mass spectrometry continues to expand the possibilities for fungal sterol research, enabling more comprehensive profiling and discovery of novel sterol derivatives.
Future developments in this compound analysis will likely focus on miniaturized sample preparation techniques to improve efficiency and reduce solvent consumption, high-throughput automation for increased productivity, and data integration platforms that combine steromic data with other omics datasets for systems-level understanding of fungal physiology. Additionally, the emergence of portable mass spectrometers may enable field-deployable fungal identification and quantification in the future. By adopting the standardized protocols outlined in this document and remaining attentive to technological advances, researchers can ensure the generation of high-quality, reproducible data that advances our understanding of fungal biochemistry and its applications in biotechnology, medicine, and agriculture.
The table below summarizes the key details from a study that investigated the bioactivity of fungisterol.
| Aspect | Description |
|---|---|
| Source | Isolated from the dichloromethane extract of Commiphora africana resin [1]. |
| Reported Activity | Insecticidal activity against bed bugs (Cimex lectularius Linnaeus) [1]. |
| Key Findings | • Repellency: 75% repellency against bed bugs, a result not significantly different from the positive control (Neocidol) [1]. • Toxicity: Exhibited toxicity with a reported LC50 of 25.73 mg/L after 24 hours of exposure [1]. |
The study provides a general workflow for testing the repellency and toxicity of isolated compounds, which can serve as a foundational protocol.
This protocol is adapted from the methodologies described in the identified study [1].
1. Sample Preparation
2. Repellency Assay (Filter Paper Method)
3. Toxicity Assay (Mortality Test)
This compound (ergosta-7-en-3β-ol) is a phytosterol of significant research interest due to its demonstrated bioactivities across multiple domains. As a Δ7-sterol, this compound represents an important biosynthetic intermediate in the sterol metabolism pathways of various fungi and plants. Recent investigations have revealed its potent insecticidal properties, positioning it as a promising natural alternative to synthetic pesticides. The structural characteristics of this compound, including its tetracyclic ring system and hydroxyl group at C-3, contribute to its biological activity and physicochemical behavior. Current research focuses on leveraging this compound's bioactivities for applications in agricultural pest control, pharmaceutical development, and antifungal formulations, necessitating standardized protocols for its study.
This compound has emerged as a particularly valuable compound due to its dual repellent and toxic effects against insect pests, as demonstrated in recent studies where it exhibited 75% repellency against bedbugs (Cimex lectularius Linnaeus) – a efficacy level comparable to synthetic insecticides like neocidol. Additionally, it displayed significant toxicity with an LC50 of 25.73 mg/L after 24 hours of exposure [1]. Beyond entomological applications, this compound plays important roles in fungal membrane integrity and has been identified as a chemotaxonomic marker in various fungal species, including Pneumocystis carinii and Agaricus bisporus [2] [3]. The methodological standardization presented in these application notes aims to facilitate reproducible research on this promising natural product across multiple disciplines.
Table 1: Basic Information and Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Name | Ergosta-7-en-3β-ol | Standardized identification across studies |
| Molecular Formula | C₂₈H₄₈O | Determination of analytical parameters |
| Common Sources | Commiphora africana resin, Agaricus bisporus, Pneumocystis spp. | Guide extraction protocol selection |
| Bioactivities | Insect repellent, insecticidal, membrane component | Direct appropriate assay selection |
| Stability | Sensitive to heat, oxygen, and light | Inform storage and handling requirements |
The extraction methodology for this compound begins with careful collection and processing of source material. For Commiphora africana resin, the process should be initiated with proper taxonomic identification by a qualified botanist, with voucher specimens deposited in herbarium collections for future reference (e.g., Voucher Reference NWWairagu 001 as documented in recent studies) [1]. The harvested resin must be thoroughly dried in a controlled environment – optimally at 50°C for five days using a standard laboratory oven – to prevent compound degradation while removing moisture content. The dried resin should then be ground to a coarse powder using a laboratory mill to increase surface area for efficient extraction, with particle size standardization ensuring reproducible results across experimental batches.
The extraction process itself employs dichloromethane (DCM) as the primary solvent due to its demonstrated efficacy in extracting non-polar to moderately polar sterols. The protocol involves combining 1 kg of dried resin powder with 4 liters of DCM in a large extraction vessel (10L capacity), followed by 72-hour maceration at room temperature with periodic agitation [1]. The resulting mixture is sequentially filtered through muslin cloth (0.7 mm pore size) followed by Whatman filter paper No. 1 to remove particulate matter. The filtrate is then concentrated using rotary evaporation under reduced pressure at 45°C until a viscous crude extract is obtained. This crude extract serves as the starting material for subsequent purification steps and should be stored under inert atmosphere at -20°C to prevent oxidative degradation.
The isolation of this compound from the crude extract employs column chromatography as the primary purification technique. The process begins with packing a silica gel 60G (70-230 mesh) column (100 cm × 6 cm internal diameter) using the dry packing method [1]. Approximately 100 g of crude DCM extract is loaded onto the column, which is then eluted using a stepwise gradient starting with non-polar hexane, transitioning through hexane-ethyl acetate mixtures with increasing polarity, and finally using pure ethyl acetate as the most polar solvent. Fraction collection should be systematic, with 100-200 mL fractions collected in automatic fraction collectors or manually.
The critical purification step involves monitoring fractions through Thin Layer Chromatography (TLC) analysis, pooling fractions with similar TLC profiles. The this compound-containing pools are identified by TLC Rf values and further purified through secondary chromatography on smaller columns (2 cm diameter × 30 cm length) packed with Sephadex LH-20 or similar size exclusion media [1]. Final purification may require preparative TLC or crystallization from appropriate solvent systems. The purified this compound should appear as a white crystalline solid when pure, with purity confirmation through GC-MS analysis showing a single sharp peak and TLC analysis displaying a single spot under UV light and after spraying with anisaldehyde sulfuric acid reagent.
The GC-MS protocol for this compound characterization provides both qualitative identification and quantitative determination. The system should be equipped with a BPX5 capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness) and operated with ultrapure helium as the carrier gas at a constant flow rate of 1 mL/min [1]. The temperature program should be initialized at 50°C with a 1-minute hold, followed by a ramp of 5°C/min to 250°C, which is then maintained for 9 minutes, resulting in a total run time of 50 minutes. The injection port temperature should be set at 280°C in splitless mode, with 1 µL injection volume of sample dissolved in hexane or ethyl acetate.
For mass spectrometric detection, the ion source temperature should be maintained at 230°C, with the quadrupole at 150°C. Electron impact ionization at 70 eV with scanning from m/z 50 to 550 provides optimal fragmentation patterns for sterol identification. This compound identification is confirmed by comparison of retention time and mass fragmentation pattern with authentic standards when available. Key mass spectral fragments for this compound include the molecular ion at m/z 400 [M]⁺, and characteristic fragments at m/z 385 [M-CH₃]⁺, 367 [M-CH₃-H₂O]⁺, 271, and 253 [3]. Quantitative analysis employs internal standardization with 5α-cholestane or similar compounds, with calibration curves constructed from standard solutions ranging from 0.1 to 10 µg/mL.
NMR analysis provides definitive structural elucidation of purified this compound, confirming identity and purity beyond chromatographic methods. Samples should be prepared by dissolving approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal reference (0.03%) [1]. Both ¹H-NMR and ¹³C-NMR spectra should be acquired using a high-field NMR spectrometer operating at 600 MHz for proton observation, with measurements taken at standard temperature (25°C).
The acquisition parameters for ¹H-NMR should include a spectral width of 12 ppm, 32K data points, relaxation delay of 1 second, and 64-128 scans. For ¹³C-NMR, the spectral width should be 240 ppm, with 64K data points and a relaxation delay of 2 seconds, requiring 1000-5000 scans for adequate signal-to-noise ratio. Key characteristic NMR signals for this compound include: the C-3 proton at δ 3.60 ppm (1H, m, H-3α); the C-28 methyl group at δ 0.92 ppm (3H, d, J = 6.5 Hz); the C-21 methyl at δ 1.00 ppm (3H, d, J = 6.8 Hz); the C-18 and C-19 methyl singlets between δ 0.60-1.00 ppm; and olefinic protons at δ 5.20 ppm (1H, m, H-7) confirming the Δ7 double bond [1] [3]. Two-dimensional techniques including COSY, HSQC, and HMBC provide additional connectivity information for unambiguous structure assignment.
Fourier Transform Infrared (FTIR) Spectroscopy provides complementary structural information, particularly regarding functional groups. Samples are prepared as KBr pellets using 1 mg this compound mixed with 100 mg spectroscopic grade KBr, finely ground in a mortar and pressed into a transparent pellet under hydraulic pressure [1]. Spectra acquisition occurs in transmission mode from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution with 32 scans. Characteristic absorption bands for this compound include: O-H stretch at 3300-3500 cm⁻¹ (broad); C-H stretches at 2850-2950 cm⁻¹; C=C stretch at 1640-1660 cm⁻¹ (Δ7 double bond); and C-O stretch at 1050-1100 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) complements GC-MS for analysis of less volatile sterols or thermally labile derivatives. While not explicitly detailed in the search results, established protocols use reversed-phase C18 columns with methanol or acetonitrile/water gradients and UV detection at 205-210 nm or evaporative light scattering detection. The analytical techniques should be used in combination to provide comprehensive characterization, with each method contributing orthogonal data for confident compound identification.
Table 2: Analytical Parameters for this compound Characterization
| Technique | Key Parameters | Characteristic Findings for this compound |
|---|---|---|
| GC-MS | BPX5 column; 50-250°C gradient; EI 70eV | RT: ~25-30 min; m/z 400 [M]⁺, 385, 367, 271, 253 |
| ¹H-NMR | 600 MHz, CDCl₃, TMS reference | δ 3.60 (H-3α, m), 5.20 (H-7, m), 0.92 (C-28, d) |
| ¹³C-NMR | 150 MHz, CDCl₃, TMS reference | 30 carbon signals including δ 140.8 (C-8), 117.5 (C-7) |
| FTIR | KBr pellet, 4000-400 cm⁻¹ | 3350 cm⁻¹ (OH), 2930, 2860 cm⁻¹ (C-H), 1650 cm⁻¹ (C=C) |
| TLC | Silica gel, hexane:EtOAc (7:3) | Rf ~0.4; violet color with anisaldehyde-H₂SO₄ |
The insect repellency assay for this compound against bedbugs employs the filter paper method with specific modifications for laboratory standardization [1]. The protocol begins with preparing Whatman filter papers cut into precise halves, with one half treated with test solutions of this compound dissolved in acetone at varying concentrations (typically 0.25-1.4% w/v), while the opposite half receives acetone alone as a negative control. The treated and control halves are then carefully rejoined using non-toxic adhesive, ensuring perfect alignment to prevent preferential insect aggregation. Ten adult bedbugs (mixed sex) are introduced along the midline of the reassembled filter paper placed in a standard petri dish (90 mm diameter), with the apparatus maintained at controlled environmental conditions (25±2°C, 75±2% RH).
Repellency assessment involves counting the distribution of bedbugs between treated and untreated halves at predetermined time intervals (0.5, 1, 2, 6, and 24 hours) under red light to minimize disturbance. Each concentration, including positive controls (commercial repellents like neocidol) and negative controls (solvent alone), should be tested in triplicate with different insect cohorts to ensure statistical robustness. The percentage repellency is calculated using the formula: [(C-T)/(C+T)]×100, where C represents the number of insects on the control half and T represents insects on the treated half [1]. A concentration-response curve is generated to determine effective repellent concentrations (RC₅₀ and RC₉₀), with statistical analysis (ANOVA followed by post-hoc tests) identifying significant differences between treatments.
The toxicity bioassay follows a similar experimental setup but employs complete exposure of insects to treated surfaces. Circular filter papers (Whatman No. 2, 90 mm diameter) are treated by uniformly spraying with 2 mL of this compound solution at concentrations ranging from 0.25-1.4% (w/v) in acetone, followed by air-drying for 30 minutes to evaporate the solvent completely [1]. The treated papers are then placed in petri dishes, and ten bedbugs are introduced into each dish. Mortality assessments are conducted after 24, 48, and 72 hours of continuous exposure, with insects considered dead if they show no movement when gently prodded with a fine brush. The LC₅₀ values (concentration lethal to 50% of the population) are calculated using probit analysis with appropriate statistical software, and mortality rates are calculated as (D/T)×100, where D is dead insects and T is total insects tested.
While the search results don't provide explicit protocols for this compound's antifungal activity assessment, established methodologies can be adapted based on this compound's presence in fungal systems and its interaction with antifungal mechanisms [2] [4]. The broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines represents the gold standard. Briefly, This compound solutions are prepared in DMSO and serially diluted in appropriate broth media (RPMI-1640 or Sabouraud dextrose broth) in 96-well microtiter plates. Fungal inocula (Candida albicans, Aspergillus fumigatus, or other relevant strains) are standardized to 1-5×10³ CFU/mL and added to each well. Growth controls (media alone, media with inoculum) and quality controls (reference antifungal agents) are included in each assay.
Incubation proceeds at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), after which minimum inhibitory concentrations (MICs) are determined visually or spectrophotometrically. For mechanistic studies, additional assays can evaluate ergosterol biosynthesis inhibition by measuring incorporation of [¹⁴C]-acetate into sterol fractions, or assess membrane disruption through potassium release assays or propidium iodide uptake. The impact on stress signaling pathways can be evaluated by monitoring phosphorylation of MAP kinases (Hog1, Mkc1) following this compound exposure using Western blot analysis [4]. These mechanistic insights help elucidate whether this compound's antifungal activity derives from direct membrane interaction or more complex regulatory effects.
Table 3: Bioactivity Results for this compound from Experimental Studies
| Bioassay Type | Test Organism | Key Parameters | Results |
|---|---|---|---|
| Repellency | Bedbugs (Cimex lectularius) | 75% repellency after 1 hour | Comparable to neocidol (74%) [1] |
| Contact Toxicity | Bedbugs (Cimex lectularius) | LC₅₀ after 24 h exposure | 25.73 mg/L [1] |
| Sterol Biosynthesis | Pneumocystis carinii | Percentage of non-cholesterol sterols | 2-20% variation between lung sites [2] |
| Natural Occurrence | Agaricus bisporus | Percentage of total sterols | Approximately 10% of total sterol content [3] |
The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound research, from sample preparation through bioactivity assessment:
Diagram 1: Comprehensive workflow for this compound research from extraction to bioactivity assessment
The following Graphviz diagram illustrates the position of this compound in sterol biosynthesis and its connection to fungal stress response pathways:
Diagram 2: Sterol biosynthesis pathway showing this compound position and connected stress response mechanisms
The methodological framework presented herein provides researchers with comprehensive tools for investigating this compound from initial extraction through mechanistic bioactivity studies. The integrated approach combining chromatographic separation, spectroscopic characterization, and standardized bioassays enables rigorous scientific investigation of this promising natural product. The protocol standardization allows for comparative analyses across different research groups and experimental conditions, facilitating the advancement of this compound research toward practical applications.
Future research directions should explore structure-activity relationships of this compound analogs, synergistic combinations with other bioactive compounds, and molecular mechanisms underlying its diverse bioactivities. The methodological foundation established in these application notes will support these investigations, potentially leading to the development of this compound-based products for sustainable agriculture and pharmaceutical applications. Particular attention should be paid to delivery system optimization and formulation strategies that enhance the stability and efficacy of this compound in practical applications.
Here is a summary of the fundamental chemical and sourcing information available for Fungisterol, which can serve as a foundation for your research.
| Property | Details |
|---|---|
| IUPAC Name | 5α-Ergost-7-en-3β-ol [1] |
| Molecular Formula | C₂₈H₄₈O [1] [2] |
| Molar Mass | 400.691 g·mol⁻¹ [1] |
| Bioactive Source | Certain fungi and mutant strains of Saccharomyces cerevisiae yeast [1] [3] |
| ChemSpider ID | 4446739 [2] |
In the absence of detailed published protocols, here is a general framework and key considerations for developing your own experimental notes for working with this compound. You can use the following Graphviz diagram as a roadmap for the overall workflow.
Diagram Title: this compound Research Workflow
To build your detailed protocols, focus on these key experimental phases:
This compound is a plant-derived sterol first identified and isolated from the resin of Commiphora africana [1]. Its molecular formula is C₂₈H₄₈O, with a molecular weight of 400.68 g/mol [2]. Structurally, it is classified as a sterol and is a key component of fungal cell membranes, serving a role analogous to cholesterol in humans, which is why it is sometimes referred to as "fungal cholesterol" [3].
Recent investigations have revealed that this compound possesses notable bio-activities, including insecticidal and repellent properties [1]. This makes it a compound of significant interest for developing eco-friendly pest control solutions, especially in an era of growing insecticide resistance. Beyond entomology, its documented anti-inflammatory and antioxidant effects [3] suggest a wider potential for applications in pharmacology and drug development.
A pivotal study isolating this compound from Commiphora africana resin demonstrated its potent effects against the common bedbug (Cimex lectularius Linnaeus) [1]. The experiments provided the following quantitative results on its efficacy:
Table 1: Repellency and Toxicity of this compound Against Bedbugs
| Assay Type | Key Metric | Performance of this compound | Positive Control (Neocidol) |
|---|---|---|---|
| Repellency [1] | Percentage Repellency (after >1 hour) | 75% | 74% |
| Toxicity [1] | LC₅₀ (after 24 hours) | 25.73 mg/L | Not Reported |
The following diagram outlines the experimental workflow for testing this compound's insecticidal activity:
The data shows that this compound is a highly effective botanical insecticide. Its 75% repellency was statistically equivalent to the synthetic insecticide Neocidol, indicating a strong ability to deter bedbugs from treated surfaces [1]. Furthermore, its LC₅₀ of 25.73 mg/L after 24 hours confirms direct toxic action, leading to bedbug mortality [1]. This dual-mode action (repellency and toxicity) is a valuable trait for an integrated pest management agent.
It is noteworthy that the study found blending this compound with other active terpenes from the resin (such as taraxasterol and beta-sitosterol) did not synergize the overall repellent or toxic responses [1]. This suggests that this compound's activity is potent in its own right and may not require complex formulations for efficacy against bedbugs.
This protocol describes the initial steps to obtain pure this compound from its natural source, as performed in the referenced research [1].
This protocol details the method used to evaluate the repellent effect of this compound against bedbugs [1].
This protocol is used to determine the lethal concentration (LC₅₀) of this compound against bedbugs [1].
The initial discovery of this compound's insecticidal properties opens several avenues for further research and development.
This compound has been scientifically validated as an effective natural agent for bedbug control, exhibiting both strong repellency and toxicity. The detailed protocols provided here for its extraction, isolation, and bioactivity testing offer a reproducible framework for researchers to further explore this compound. The promising laboratory data positions this compound as a compelling, eco-friendly candidate for advancing insecticide development and other biotechnological applications.
| Question | Answer |
|---|---|
| What are the main advantages of Solid-Phase Extraction (SPE) for fungisterol cleanup? | SPE is a routine technique that is relatively easy, provides great recovery, uses small solvent volumes, and can be automated. It is effective for isolating analytes from complex matrices like food and biological samples. [1] [2] |
| Which extraction techniques are best for heat-sensitive compounds from fungal material? | Non-conventional methods like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) are highly effective. They use pressurized fluids at elevated temperatures to increase mass transfer rates and analyte solubility while reducing extraction time, which helps preserve heat-sensitive compounds. [3] |
| My HPLC retention times are drifting. What could be the cause? | Retention time drift can be caused by changes in mobile phase composition or pH, column contamination or degradation, fluctuations in column temperature, or inconsistent flow rates. Ensuring mobile phase consistency and stable column temperature are key first steps. [4] [5] |
| How can I improve the selectivity of my SPE cleanup? | Using Molecularly Imprinted Polymers (MIPs) as the sorbent can significantly enhance selectivity. MIPs are synthetic polymers with binding sites complementary in size, shape, and functional groups to your target analyte (e.g., this compound), which allows for highly specific extraction. [2] |
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery | Sample suspended matter clogging the cartridge; undesirable interaction between analytes and sorbents. [1] | Centrifuge or filter the sample pre-loading; select a different sorbent chemistry (e.g., C18, Florisil, PSA) that better matches the analyte's properties. [1] |
| Poor Selectivity | Inappropriate sorbent or elution solvent leading to co-elution of interfering compounds. [1] [2] | Optimize the washing and elution solvents. For complex matrices, use selective sorbents like Molecularly Imprinted Polymers (MIPs). [2] |
| Irreproducible Results | Improperly conditioned cartridge; variable sample flow rates. [2] | Always precondition the cartridge with an appropriate solvent. Use a vacuum manifold or pump to control and maintain a consistent sample flow rate during loading. [2] |
| Problem | Possible Cause | Solution |
|---|---|---|
| Retention Time Drift | Mobile phase composition changing (evaporation, poor preparation); column temperature fluctuations; column contamination or degradation. [4] [5] | Prepare fresh mobile phases daily and use tightly sealed bottles. Use a column oven to maintain a stable temperature. Flush the column with strong solvents to remove contaminants. [4] [5] |
| Poor Peak Shape | Strongly retained components from the sample matrix (e.g., proteins, lipids) contaminating the column. [5] | Improve sample cleanup prior to injection, for instance by using SPE. Use a guard column to protect the analytical column. [5] |
This protocol is adapted from a study on extracting sterols from Agaricus bisporus. [3]
This protocol describes the offline mode of MISPE for selective cleanup. [2]
The following diagrams outline the general workflows for the two key protocols described above.
Fungisterol is one of many sterols produced by various microorganisms. The table below summarizes the primary commercial sterol sources and their general limitations, which are common sources of experimental challenges.
Table 1: Common Sterol Sources and Their Limitations [1] [2]
| Source Category | Specific Source | Typical Sterol Content (% by weight) | Key Limitations for Research & Production |
|---|---|---|---|
| Animal Tissue | Brain Tissue, Egg Yolk | 0.05% - 3% | Low concentration, ethical concerns, risk of pathogen contamination, complex extraction [1] [2]. |
| Plant Sources | Vegetable Oils, Cereal Grains | 0.1% - 3% | Low concentration, resource-intensive processing, variability due to season/geography, no cholesterol production [1] [2]. |
| Fungal Sources | Baker's Yeast, Mushrooms | 0.1% - 2% | Modest sterol content, requires sterile growth conditions, laborious extraction, no cholesterol production [1] [2]. |
| Microalgae | Pavlova lutheri, General | 0.5% - 5% | Species-dependent variation, challenges in industrial scalability, low overall sterol yields [1] [2]. |
Microalgae are considered a promising sustainable alternative to traditional sources. Key challenges in this field include low sterol yields, species-dependent variations in sterol profiles, and difficulties with industrial scalability [1] [2]. Recent research focuses on overcoming these through metabolic engineering and cultivation optimization [1].
Based on common practices in biochemical research, the following diagram outlines a generalized workflow for establishing and troubleshooting a this compound experimentation pipeline. You can adapt this high-level logic to your specific projects.
The following table summarizes the core methodology from the available research, which you can use as a starting point [1].
| Protocol Step | Details |
|---|---|
| Source Material | Commiphora africana resin (dichloromethane extract) [1] |
| Extraction & Isolation | Column chromatography with silica gel; elution with hexane, then hexane-ethyl acetate gradient, finally ethyl acetate [1] |
| Compound Identification | FTIR, GC-MS, NMR (¹H and ¹³C) spectroscopy [1] |
| Bioassay (Repellency) | Filter paper method: one half treated with sample, the other with solvent control; percentage repellency calculated as (C-T)/(C+T)*100 [1] |
| Bioassay (Toxicity) | Circular filter papers sprayed with sample at varying concentrations; mortality recorded after 24, 48, and 72 hours; LC₅₀ determined [1] |
Since direct information is limited, here is a suggested structure and content approach for your technical support hub, based on standard laboratory practice and the data that is available.
Q: What is a typical starting material for isolating fungisterol?
Q: How is this compound identified and characterized after isolation?
Q: What bioactivities have been tested for this compound?
This section would logically address common laboratory challenges. Without specific data, here are hypothetical entries based on the general protocol.
Problem: Poor yield of this compound after column chromatography.
Problem: Low bioactivity in repellency or toxicity assays.
The diagram below outlines the general experimental workflow for this compound isolation and bioactivity testing, based on the methodology from the research paper.
This compound Research Workflow
The table below outlines a structure for a troubleshooting guide, using common issues in sterol analysis as examples. You can adapt and populate it with specific solutions for Fungisterol.
| Problem Category | Example Problem | Potential Causes | Recommended Actions |
|---|---|---|---|
| Sample Preparation | Inconsistent sterol extraction yields. | Incomplete cell lysis; improper filter storage; oxidation of samples. | Standardize lysis protocol; store filters under inert atmosphere (e.g., nitrogen) [1]; use antioxidants. |
| Instrumental Analysis | Poor resolution of sterol peaks in chromatography. | Column degradation; incorrect temperature gradient; contaminated injector. | Calibrate with known standards [1]; run system suitability tests; maintain equipment. |
| Data Interpretation | Unidentified sterol peaks in chromatogram. | Presence of unknown sterols or contaminants in sample. | Perform GC-MS for identification [1]; compare with mass spectral libraries. |
| Experimental Results | Low sterol content in cultured algae. | Nutrient limitation (e.g., Phosphorus); inappropriate light intensity [1]. | Verify nutrient media concentrations; optimize light conditions for the specific species. |
This methodology is adapted from a published protocol on determining sterol content in phytoplankton, which can serve as a reference for developing your own this compound experiments [1].
Here are some suggested questions to include in your FAQ, based on common themes in methodological reporting [2]:
The following Graphviz diagram illustrates the core experimental protocol described above. You can use this DOT code in online editors to generate the diagram [3] [4] [5].
This diagram provides a clear overview of the experimental workflow for sterol analysis and includes a critical troubleshooting loop.
The table below summarizes the key identification and bioactivity data for this compound from recent research.
| Property/Aspect | Details and Values |
|---|---|
| IUPAC Name | (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1] |
| Chemical Formula | C₂₈H₄₈O [1] |
| Molar Mass | 400.691 g·mol⁻¹ [1] |
| Source Organism | Commiphora africana resin [2] |
| Bioactivity (Bedbugs) | High repellency and toxicity [2] |
| Repellency Rate | 75% (after >1 hour; not statistically different from the positive control, Neocidol @ 74%) [2] |
| Toxicity (LC₅₀) | 25.73 mg/L (after 24 hours of exposure) [2] |
Here are answers to some anticipated technical questions based on the current findings.
Q1: From what natural source can I isolate this compound? A primary natural source identified in recent research is the resin of the plant Commiphora africana. It was isolated alongside other sterols like taraxasterol and beta-sitosterol from a dichloromethane (DCM) extract of the resin [2].
Q2: What is a key experimental challenge when working with this compound, and what is a potential solution? A key challenge is that blending this compound with other active terpenes found in C. africana (such as taraxasterol and guggusterol) did not produce a synergistic effect that enhanced repellency or toxicity against bedbugs [2]. If your goal is maximum efficacy, the solution is to test this compound in its pure form rather than in blended mixtures for this particular application.
Q3: What is the significance of this compound in the context of human pathogens? While this compound itself is a bioactive sterol made by certain fungi [1], its broader significance lies in the context of fungal sterol biosynthesis. This pathway produces ergosterol, a crucial component of fungal cell membranes and the primary target of many antifungal drugs [3]. Understanding the regulation of this entire pathway, including the role of various sterols, is critical for developing new therapeutic strategies, especially against drug-resistant strains of pathogens like Aspergillus fumigatus [3] [4].
The following methodology is adapted from a 2023 study that successfully isolated this compound and tested its insecticidal activity [2].
This guide addresses potential issues in the isolation and bioassay process.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of this compound after column chromatography. | The solvent gradient may not be optimal for separation. | Adjust the hexane-ethyl acetate gradient more gradually. Increase the proportion of ethyl acetate in smaller increments to better resolve compounds with similar polarity [2]. |
| High mortality in the control group during bioassays. | The acetone solvent might not have fully evaporated, or the bedbug colony is unhealthy. | Ensure a 30-minute air-drying period for treated papers in a fume hood. Maintain bedbugs under optimal rearing conditions (temperature, humidity, and feeding schedule) before testing [2]. |
| Isolated compound does not show expected bioactivity. | The compound may not be pure, or its stability has been compromised. | Confirm compound purity using GC-MS and NMR. Check the stability of the compound under storage conditions (e.g., temperature, light) and consider testing freshly purified material [2]. |
The diagram below visualizes the key stages of the experimental protocol for isolating and testing this compound.
This section addresses common experimental challenges in studying the fungal ergosterol biosynthesis pathway, a primary target for antifungal development [1].
Q1: Why is my gene overexpression in S. cerevisiae resulting in growth defects instead of increased ergosterol production?
ERG2, ERG6, ERG25) can disrupt cellular homeostasis, leading to unexpected growth defects [1].Q2: What could lead to inconsistent results in macrophage pyroptosis assays when using different C. albicans strains?
For your request on quantitative data, the table below summarizes key experimental parameters related to ergosterol biosynthesis and their impact, which is crucial for designing and troubleshooting experiments.
| Parameter / Target | Experimental Impact / Effect | Notes / Associated Genes |
|---|---|---|
| Gene Overexpression | Can cause severe growth defects under specific nutrient stress [1] | Sensitive to iron deprivation (e.g., ERG25, ERG27), low calcium, high salt [1] |
| Morphological State | Determines ergosterol exposure and immunological activity [1] | Hyphal cells have higher ergosterol content and are strong inducers of macrophage pyroptosis [1] |
| Key Transcriptional Regulator | Controls sterol uptake and biosynthesis genes; essential for pyroptosis [1] | Upc2 functional deactivation reduces cellular ergosterol [1] |
| Primary Drug Targets | Inhibited by major antifungal classes [1] | ERG11 (Azoles), ERG1 (Allylamines), ERG2 (Morpholines) [1] |
| Novel Drug Targets | Over 20 additional enzymes in the pathway are potential targets [1] | Enzymes encoded by ERG6, ERG25, etc.; overexpression affects drug susceptibility [1] |
While detailed, step-by-step protocols were beyond the scope of the search results, the findings highlight critical methodological considerations for key experiments.
The following diagram, generated with Graphviz, maps the logical workflow for identifying and validating targets within the ergosterol biosynthesis pathway, based on the strategies discussed.
Diagram: Workflow for Target Identification & Validation
The scientific literature on ergosterol suggests several high-level strategies that are directly applicable to structuring your technical support center for sterol research.
| Problem Category | Specific Issue | Possible Cause | Solution |
|---|---|---|---|
| Identification | Inconsistent GC/MS identification of fungisterol. | Co-elution with other sterols (e.g., ergosterol precursors); poor spectral library matching. | Use GC/MS in Selected Ion Monitoring (SIM) mode for better sensitivity and selectivity [1]. |
| Cannot distinguish this compound from ergosterol. | Over-reliance on retention time; similar mass spectra. | Confirm by comparing key ions and relative retention times; use pure standards for both compounds [2]. | |
| Separation | Poor chromatographic resolution of sterol isomers. | Non-optimized GC column or temperature program. | Use a high-efficiency capillary GC column (e.g., 5% phenyl polysilphenylene-siloxane) and a tailored temperature gradient [1]. |
| Quantification | Inaccurate quantification of minor sterols. | Low abundance of this compound masked by major sterols; high limit of detection. | Employ GC/MS-SIM to lower the Limit of Detection (LOD); use internal standards for correction [1]. |
| Sample Preparation | Low recovery of this compound during extraction. | Inefficient saponification or solvent extraction. | Use hot ethanol and KOH for saponification; perform multiple extractions with n-hexane [1]. |
Q1: What is the primary challenge in analyzing this compound compared to more common sterols like ergosterol? The main challenge is its typically low abundance in biological samples, which makes it prone to being masked by major sterols during analysis. This necessitates highly sensitive and selective methods like GC/MS-SIM for accurate detection and quantification [1].
Q2: My GC/MS analysis shows a peak at the expected retention time for this compound, but the library match is weak. How can I confirm its identity? A weak library match is common for minor sterols. For confirmation, you should:
Q3: Are there any special storage conditions required for this compound standards or extracts? While the search results do not specify exact storage conditions for this compound, it is a standard laboratory practice to protect light-sensitive and oxygen-sensitive compounds. It is advisable to store this compound standards and extracts in dark vials (or vials wrapped in aluminum foil) under an inert atmosphere like nitrogen at -20°C to prevent degradation and oxidation.
This protocol is adapted from methods used for the detailed characterization of sterols in complex fungal samples [1].
1. Sample Preparation and Saponification
2. Derivatization
3. GC/MS Instrumental Analysis
This table will help you understand where this compound fits among related sterols, which is critical for its identification [2].
| Sterol | Molecular Formula | Molecular Weight (g/mol) | Key Double Bond Positions | Primary Biological Source |
|---|---|---|---|---|
| This compound | C₂₈H₄₈O [2] | 400.69 [2] | Δ⁷ [2] | Fungi (e.g., Cordyceps sinensis) [2] |
| Ergosterol | C₂₈H₄₄O [2] | 396.65 [2] | Δ⁵,⁷,²² [2] | Primary sterol in most fungi [3] |
| 22-Dihydroergosterol | C₂₈H₄₆O [2] | 398.66 [2] | Δ⁵,⁷ [2] | Fungal biosynthetic intermediate [2] |
| Lanosterol | C₃₀H₅₀O [2] | 426.72 | Varies (precursor) | Universal biosynthetic precursor in fungi and animals [2] |
Below is a flowchart summarizing the key steps in the analytical process.
Sterols represent essential molecular components in fungal cellular architecture and physiological functioning, serving as critical structural elements in membrane systems and as precursor molecules for various bioactive compounds. Unlike plants that primarily produce phytosterols and animals that synthesize cholesterol, fungi possess a diverse sterol profile with ergosterol being the most predominant and well-characterized in many species. Among these fungal sterols, fungisterol (ergost-Δ⁷-enol) represents a significant sterol variant that appears either as an end-product sterol in certain fungal lineages or as a biosynthetic intermediate in others. Understanding the distinct properties, distribution patterns, and functional characteristics of this compound compared to other fungal sterols provides valuable insights for researchers investigating fungal physiology, antifungal drug mechanisms, and phylogenetic relationships within the fungal kingdom. This comparative guide examines the structural characteristics, biosynthetic pathways, experimental analyses, and functional significance of this compound in relation to other prominent fungal sterols, with particular emphasis on practical implications for drug development professionals and research scientists working with fungal systems.
Table 1: Structural and Functional Comparison of Major Fungal Sterols
| Sterol | Systematic Name | Carbon Atoms | Double Bond Positions | Side Chain Structure | Primary Fungal Groups | Key Functional Roles |
|---|---|---|---|---|---|---|
| This compound | Ergost-Δ⁷-enol | 28 | Δ⁷ | 24-methyl | Rust fungi, some Basidiomycetes | Membrane component in spores, may confer structural stability |
| Ergosterol | 24R-methyl-cholesta-5,7,22(E)-trienol | 28 | Δ⁵,⁷,²² | 24-methyl with trans double bond at C22-23 | Most Ascomycota and Basidiomycota | Primary membrane sterol, UV protection, virulence factor |
| Cholesterol | Cholest-5-en-3β-ol | 27 | Δ⁵ | Unmethylated | Early-diverging fungal lineages | Membrane component in primitive fungi, precursor to steroid hormones |
| 24-Ethyl Cholesterol | Stigmast-5-en-3β-ol | 29 | Δ⁵ | 24-ethyl | Glomeromycota | Structural membrane component |
| Brassicasterol | 24β-methyl-cholesta-5,22-dienol | 28 | Δ⁵,²² | 24-methyl with trans double bond at C22-23 | Taphrinales, hypogeous Pezizales | Membrane component in specialized fungi |
| 22-Dihydroergosterol | Ergosta-5,7-dienol | 28 | Δ⁵,⁷ | Saturated at C22-23 | Dimargaritales, Harpellales, Kickxellales | Primary membrane sterol in specific zygosporic fungi |
The diversity of fungal sterols reflects both evolutionary relationships and adaptive specializations across different fungal taxa. This compound occupies a distinctive niche primarily as a dominant sterol in certain fungal spores, particularly in rust fungi (Pucciniales) where it constitutes a major component of the sterol profile [1]. This specific distribution suggests potential functional specialization related to dormancy survival or environmental resistance properties required in fungal spores. In contrast, ergosterol serves as the predominant membrane sterol across most fungal species, contributing to membrane fluidity, permeability, and functionality [2]. The structural differences between these sterols, particularly the position of double bonds in the sterol nucleus and modifications in the side chain, significantly influence their biophysical properties and biological functionalities within fungal membranes and cellular processes.
Table 2: Distribution Patterns of Major Sterols Across Fungal Taxa
| Fungal Group | Predominant Sterol(s) | Alternative Sterols | Notable Exceptions |
|---|---|---|---|
| Early-diverging fungi | Cholesterol | 24-ethyl-Δ⁵ sterols | Some species lack sterols entirely |
| Chytridiomycota | Cholesterol, 24-ethyl-Δ⁵ sterols | Varies by species | Structural diversity across lineages |
| Zygosporic fungi | Varies by order | Ergosterol, 22-dihydroergosterol | Order-specific patterns (e.g., Entomophthorales: 24-methyl cholesterol) |
| Glomeromycota | 24-ethyl cholesterol | - | Consistent pattern across this group |
| Ascomycota | Ergosterol | Brassicasterol (Taphrinales) | Pneumocystis uses cholesterol |
| Basidiomycota | Ergosterol | This compound (rust fungi), 24-ethyl cholest-7-enol | Some polypores show distinct profiles |
The distribution of sterols across fungal taxa follows phylogenetic patterns that provide insights into evolutionary relationships. Research indicates a general trend from cholesterol and other Δ⁵ sterols in early-diverging fungal species toward ergosterol in later-diverging fungi [2]. However, significant deviations from this pattern exist, with this compound representing one such deviation in specific taxonomic groups. Each of the three monophyletic lineages of zygosporic fungi exhibits distinctive major sterols, including ergosterol in Mucorales, 22-dihydroergosterol in Dimargaritales, Harpellales, and Kickxellales, and 24-methyl cholesterol in Entomophthorales [2]. These distribution patterns not only reflect evolutionary history but also have practical implications for antifungal drug development, as sterol biosynthesis pathways represent prime targets for therapeutic intervention.
The biosynthesis of fungal sterols follows a complex metabolic pathway beginning with the cyclization of 2,3-oxidosqualene to lanosterol, which then undergoes a series of enzymatic modifications including demethylations, desaturations, and side-chain alterations. Within this pathway, this compound occupies a specific position as an intermediate in the ergosterol biosynthesis route in many fungal species, while serving as an end-product in others. The metabolic relationship between this compound and ergosterol involves the C-5 desaturation step, where this compound (ergost-Δ⁷-enol) can be converted to episterol (ergosta-5,7-dienol) and subsequently to ergosterol through additional modifications including the introduction of a double bond at C-22 in the side chain [3]. The diagram below illustrates the key biosynthetic relationships and branch points for major fungal sterols:
The biosynthesis of sterols in fungi is characterized by multiple pathway variations that lead to different end products depending on taxonomic group and environmental conditions. The diagram illustrates how this compound branches from the main ergosterol pathway at ergosta-8,24(28)-dienol through C-7 desaturation, creating ergost-Δ⁷-enol (this compound) [3]. In fungi where ergosterol is the final product, this compound typically serves as a transient intermediate that is further modified through C-5 desaturation to continue toward ergosterol formation. However, in certain fungal groups such as rust fungi, this pathway is truncated, making this compound a terminal product that accumulates as the major sterol component [1]. This metabolic decision point is regulated by substrate specificity of enzymes and gene expression patterns that vary across fungal taxa.
Recent research has revealed that fungi employ sophisticated regulatory mechanisms to maintain sterol homeostasis, including targeted upregulation of specific sterol biosynthesis genes in response to given perturbations in ergosterol biosynthesis [4]. This regulatory system exhibits a higher degree of precision than previously recognized, with distinct transcription factors activated in response to inhibition of specific enzymes in the sterol biosynthesis pathway. For example, in Neurospora crassa, inhibition of ERG24 and ERG2 activates transcription factors SAH-2 and AtrR, resulting in upregulation of erg24, erg2, erg25, and erg3 genes, while inhibition of ERG11/CYP51 activates transcription factor NcSR, leading to upregulation of erg11 and erg6 [4]. This sophisticated regulatory network ensures that fungi can maintain functional membrane properties even when facing disruptions to their primary sterol biosynthesis pathway.
The comparative analysis of fungal sterols relies on standardized experimental protocols that enable accurate identification and quantification of different sterol molecules. The most widely employed methodology combines chromatographic separation techniques with mass spectrometric detection to characterize the diverse sterol profiles present in fungal samples [1]. The following diagram illustrates a generalized workflow for sterol analysis from fungal samples:
Table 3: Experimental Methods for Sterol Analysis in Fungi
| Method Category | Specific Techniques | Key Applications | Limitations & Considerations |
|---|---|---|---|
| Sample Preparation | Soxhlet extraction, Bligh-Dyer method, saponification | Total lipid extraction, separation of neutral lipids | Potential loss of labile sterols during saponification |
| Separation Methods | Gas chromatography (GC), High-performance liquid chromatography (HPLC) | Separation of individual sterols prior to detection | GC requires derivatization for most sterols |
| Detection & Identification | Mass spectrometry (MS), Nuclear magnetic resonance (NMR) | Structural identification and confirmation | Reference standards needed for definitive identification |
| Quantitation Approaches | Internal standardization, stable isotope dilution | Accurate measurement of sterol concentrations | Response factors vary among different sterols |
| Functional Characterization | Sterol auxotroph assays, membrane fluidity measurements | Assessment of sterol function in membrane systems | Requires specialized microbial or artificial membrane systems |
The experimental characterization of this compound and other fungal sterols typically begins with appropriate fungal cultivation under defined conditions, as growth medium and environmental factors can significantly influence sterol profiles [1]. For spore-focused analyses, researchers often employ specialized spore collection methods including spore print techniques or density gradient centrifugation to obtain sufficient material for analysis. The extraction phase utilizes organic solvents such as chloroform-methanol mixtures in either the Bligh-Dyer or Soxhlet extraction protocols to comprehensively extract lipid components from fungal biomass. This is frequently followed by saponification with alcoholic potassium or sodium hydroxide to hydrolyze sterol esters and release free sterols, which are then extracted with non-polar solvents like hexane or diethyl ether.
For analytical separation and detection, gas chromatography-mass spectrometry (GC-MS) has emerged as the gold standard for sterol analysis, providing both high separation efficiency and definitive structural information [1]. Prior to GC-MS analysis, sterols are typically derivatized through silylation or acetylation to improve volatility and chromatographic behavior. The identification of this compound specifically relies on its characteristic mass spectral fragmentation pattern showing a molecular ion at m/z 400 and key fragments at m/z 385, 367, 315, 297, and 271, along with its chromatographic retention behavior relative to known standards. Complementary techniques including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offer alternative analytical approaches that avoid the need for derivatization and can provide improved sensitivity for certain applications. Quantitative analysis incorporates internal standardization with deuterated or otherwise structurally similar sterols that correct for analytical variability and enable accurate concentration measurements across multiple samples.
The comparative analysis of this compound versus other fungal sterols extends beyond basic biochemical characterization to encompass significant practical applications in multiple research domains. In the field of antifungal drug development, understanding the distinct biosynthetic pathways and functional properties of different fungal sterols informs targeted therapeutic strategies. The predominant fungal sterol ergosterol serves as the primary molecular target for several major classes of antifungal drugs, including azoles that inhibit the CYP51-dependent C14-demethylation step and polyenes that directly interact with membrane-bound ergosterol [2]. However, the presence of this compound as either an intermediate or terminal product in certain pathogenic fungi has implications for drug susceptibility and potential resistance mechanisms, as alterations in sterol biosynthesis pathways can affect antifungal efficacy. Research has demonstrated that targeted inhibition of sterol methyltransferase (SMT) and sterol C14-demethylase (CYP51) enzymes effectively disrupts normal sterol profiles in pathogenic fungi, compromising membrane integrity and cellular viability [5].
In ecological and evolutionary research, sterol profiles serve as informative biomarkers for fungal phylogenetics and taxonomic classification. Studies have revealed clear phylogenetic patterns in sterol distribution, with early-diverging fungal lineages typically producing cholesterol and other Δ⁵ sterols, while later-diverging fungi predominantly synthesize ergosterol [2]. Within this broader evolutionary context, the presence of this compound as a major sterol component in specific taxonomic groups such as rust fungi provides valuable chemotaxonomic markers that complement molecular phylogenetic approaches. Furthermore, the practice of using ergosterol as a biomarker for fungal biomass estimation in environmental samples requires careful consideration of this sterol diversity, as certain fungal taxa including Glomeromycota produce minimal ergosterol while accumulating 24-ethyl cholesterol instead [2]. This limitation underscores the importance of comprehensive sterol analyses that account for taxonomic diversity when interpreting environmental fungal communities.
From a functional perspective, ongoing research investigates how specific structural modifications in sterol molecules influence their biophysical properties and biological activities within fungal membranes. The position and number of double bonds in the sterol nucleus, such as the Δ⁷ configuration characteristic of this compound compared to the Δ⁵,⁷ configuration of ergosterol, significantly affect membrane fluidity, permeability, and microdomain organization. These structure-function relationships have implications for understanding fungal stress adaptation mechanisms and developing novel approaches to disrupt pathogenic fungal growth. Additionally, the dynamic regulation of sterol biosynthesis during fungal development, such as the observed shifts between C28/C29-Δ⁵,⁷-sterols in trophozoites and C29-Δ⁵-sterols in mature cysts of Acanthamoeba castellanii, highlights the importance of sterol compositional changes in fungal life cycle transitions and differentiation processes [5].
The comprehensive comparison of this compound with other fungal sterols reveals a complex landscape of structural diversity, biosynthetic complexity, and functional specialization across the fungal kingdom. While ergosterol rightfully maintains its status as the predominant and most extensively characterized fungal sterol, this compound occupies an important biological niche as either a biosynthetic intermediate in the ergosterol pathway or a terminal sterol product in specific taxonomic groups, particularly certain Basidiomycetes including rust fungi. The distinct structural features of this compound, characterized by its Δ⁷ double bond position and C-24 methylated side chain, confer unique biophysical properties that influence membrane structure and function in fungi where it accumulates as a major sterol component.
The table below summarizes the available quantitative data and experimental contexts for Fungisterol from the search results.
| Bioactivity Assessed | Experimental Model/System | Key Quantitative Results | Citation |
|---|---|---|---|
| Insecticidal (Repellency) | Bedbugs (Cimex lectularius), Filter paper method [1] | 75% repellency after >1 hour exposure (not significantly different from positive control, Neocidol, at 74%) [1] | [1] |
| Insecticidal (Toxicity) | Bedbugs (Cimex lectularius), Contact bioassay [1] | LC50 of 25.73 mg/L after 24 hours of exposure [1] | [1] |
| Antiviral (Computational Binding Affinity) | Molecular Docking against West Nile Virus proteins [2] | Binding Affinity: -7.4 kcal/mol (Methyltransferase, PDB: 2OY0); -6.2 kcal/mol (Envelope Glycoprotein, PDB: 2I69) [2] | [2] |
Here are the detailed methodologies for the key experiments cited in the search results.
This protocol was used to evaluate this compound's effects against bedbugs.
(C - T) / (C + T) * 100, where C and T are the number of bedbugs in the control and treated halves, respectively. All tests were performed in triplicate.This in silico study evaluated this compound as a potential inhibitor of West Nile virus proteins.
The search results indicate that stress response pathways in fungi can enhance their tolerance to fungicides and antifungal agents [3]. While the studies did not involve this compound specifically, understanding these pathways is crucial for researching antifungal resistance. The diagram below visualizes these key pathways.
The search results are limited for a full pharmaceutical comparison. To build a more comprehensive guide, you may need to:
The core purpose of fungistasis testing is to prove that a sterility test can detect fungal contamination even in the presence of a product's antimicrobial activity [1]. Major pharmacopoeias (US, European, and Japanese) require this validation for every new product and when test conditions change [1].
The table below outlines the two primary methods for conducting this test:
| Method Name | Key Principle | Core Process |
|---|---|---|
| Membrane Filtration [1] | Physically removes antimicrobial agents via filtration and rinsing. | The product is filtered through a membrane (pores ≤0.45µm) that retains microbes. The membrane is rinsed to remove preservatives and then incubated on culture media. |
| Direct Inoculation [1] | Neutralizes antimicrobial agents within the culture media. | The product is diluted or neutralizing agents are added directly to the culture media before the product is inoculated and incubated. |
These methods ensure that any failure of fungi to grow is due to actual sterility of the product, and not because the product's antifungal properties are inhibiting growth during the test itself [1].
Understanding what this compound is provides context for why validating its activity is important. Available information describes it as a bio-active sterol produced by certain fungi [2]. Scientific literature indicates it can be isolated from mutant strains of yeast like Saccharomyces cerevisiae [3].
Research into fungal stress response is relevant to fungistasis. Fungi activate specific signalling pathways (like the Hog1 MAP kinase pathway) to enhance their tolerance to chemical fungicides and antifungal proteins [4]. The following diagram illustrates a generalised fungal stress response pathway based on this concept.
A significant challenge in compiling the guide you requested is the lack of publicly available, specific experimental data for this compound.
The table below summarizes key characteristics of fungisterol and other major sterols found in fungi, based on the information gathered.
| Compound Name | Primary Natural Source | Key Structural Features | Known Biological Roles & Research Context |
|---|---|---|---|
| This compound [1] [2] | Fungi (e.g., Agaricus bisporus), Sponges, Algae | 24-Methyl-5α-cholest-7-en-3β-ol (C28H48O) [2] | Membrane component in fungi [1]; role in chemical communication (pheromone) in other species [2]. |
| Ergosterol [1] | Fungi | Δ5,7 sterol, 28-carbon skeleton | Primary fungal sterol; crucial for membrane fluidity and integrity; precursor to Vitamin D2 [1]. |
| Ergosta-7,22-dienol [1] | Fungi (e.g., Agaricus bisporus) | Δ7,22 sterol | Minor sterol component in button mushrooms [1]. |
| Lanosterol [1] | Fungi, Animals | Tetracyclic triterpenoid | Key biosynthetic precursor in the sterol synthesis pathway [1]. |
While data directly comparing the performance of these sterols is limited, recent research details methodologies for their extraction and quantification, which are foundational for comparative studies.
This methodology was used to show that preservation techniques significantly impact sterol content. For example, ergosterol levels in pickled and dried button mushrooms were reduced to 280 ± 30 mg/100 g and 190 ± 20 mg/100 g (dry weight), respectively, compared to 610 ± 20 mg/100 g in fresh mushrooms [1]. This demonstrates how processing can alter sterol profiles.
To build a more robust comparison for drug development, you may need to consult specialized resources.
The table below summarizes key information for fungisterol and some related sterols, which are often considered in parallel research contexts.
| Compound Name | Core Structure & Key Features | Reported Bioactivities & Research Context | Organism Source |
|---|---|---|---|
| This compound [1] [2] | Ergostanoid skeleton (C28H48O); Δ7 double bond [1]. | Insecticidal (bedbug repellency and toxicity) [2] [3]; potential anti-inflammatory and antioxidant properties based on preliminary research [1]. | Fungi (e.g., Cordyceps sinensis); Plant resin (Commiphora africana) [1] [2]. |
| Ergosterol [4] [1] | Ergostanoid skeleton (C28H44O); Δ5, Δ7, Δ22 double bonds [1]. | Primary sterol in fungal cell membranes; target of most clinical antifungal drugs (azoles, allylamines, morpholines) [4]. | Fungi, some trypanosomatids, and green algae [4]. |
| Ergosterol Peroxide [4] | Ergosterol derivative with an endoperoxide bridge. | Broad bioactivity: anti-tumor, immunomodulatory, anti-inflammatory, antimicrobial in various studies [4]. | Various fungi, sponges, and vascular plants [4]. |
| Beta-Sitosterol [2] [4] | Plant sterol (campestane skeleton); often a 24-ethyl cholesterol derivative [4]. | Isolated alongside this compound in bioactive plant extracts; common plant membrane insert [2] [4]. | Widespread in vascular plants [4]. |
The most concrete experimental data for this compound comes from a recent study on its insecticidal activity.
When considering alternatives to this compound, researchers often look at compounds with structural similarities or those that function in related biological pathways. The following diagram outlines key sterol biosynthetic and cellular response pathways relevant to this field.
Based on this framework, here are specific research directions for identifying this compound alternatives:
The search results indicate that recent scientific reviews are centered on the challenges and future directions of antifungal therapy as a whole, rather than on evaluating specific compounds like Fungisterol [1] [2].
Key research priorities include:
While data on this compound is unavailable, the following table summarizes the mechanisms and limitations of current first-line antifungal drug classes, which are the benchmarks for any new agent [2].
| Drug Class | Primary Mechanism of Action | Key Resistance Mechanisms |
|---|---|---|
| Polyenes (e.g., Amphotericin B) | Binds to ergosterol in the fungal cell membrane, forming pores that cause ion leakage and cell death [2]. | Mutations in the ergosterol biosynthesis pathway (e.g., in genes like ERG2, ERG3, ERG6, ERG11), leading to depletion of ergosterol in the membrane [2]. |
| Azoles (e.g., Fluconazole) | Inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol [2]. | Upregulation of drug efflux pumps; mutations in the target enzyme (e.g., ERG11); biofilm formation [1]. |
| Echinocandins (e.g., Caspofungin) | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall [1]. | Mutations in the subunits of the β-(1,3)-D-glucan synthase enzyme (e.g., FKS1, FKS2) [1]. |
| Pyrimidine Analogs (e.g., Flucytosine) | Converted to 5-fluorouracil within the fungus, which is then incorporated into RNA, inhibiting protein synthesis, or inhibits DNA synthesis [2]. | Mutations in the enzymes involved in its transport (cytosine permease) and metabolism (e.g., FCY1, FCY2, FUR1) [2]. |
Based on the identified mechanisms of existing drugs and research trends, here are experimental approaches you could consider to evaluate this compound.
1. Mechanism of Action Studies
2. Resistance and Tolerance Profiling
The diagram below illustrates how these experimental workflows can be structured to systematically characterize a novel antifungal compound like this compound.
The search results indicate that Fungisterol is a known bio-active sterol produced by certain fungi [1]. A key study identified it as one of five compounds isolated from the resin of Commiphora africana and evaluated for its activity against bedbugs [2] [3].
The quantitative data from this insecticidal study is summarized in the table below. Please note that this data pertains to entomological research and not to antifungal or human therapeutic performance.
| Compound/Blend | Reported Bioactivity (vs. Bedbugs) | Key Quantitative Data |
|---|---|---|
| This compound | Repellency and Toxicity | 75% repellency after >1 hour; LC50 of 25.73 mg/L after 24h [2] [3] |
| Neocidol (Positive Control) | Repellency and Toxicity | 74% repellency after >1 hour [2] [3] |
| Blend (this compound & other terpenes) | Repellency and Toxicity | No synergistic effect observed [2] [3] |
The methodology from the identified study on bedbugs can be summarized in the following workflow. This protocol is specific to insecticidal activity and may not be directly applicable to antifungal drug discovery.
The current search results highlight a significant gap in the literature regarding this compound's potential application in drug development for human fungal diseases.
For a comprehensive comparison guide, primary scientific literature is essential. Here are steps you can take to gather the necessary data:
Cross-validation is a model validation technique for assessing how results of a statistical analysis will generalize to an independent dataset [1]. It is primarily used to estimate a predictive model's performance in practice and flag problems like overfitting or selection bias [1].
The table below summarizes the main types of cross-validation:
| Type | Key Feature | Best Use Cases |
|---|---|---|
| k-Fold [1] [2] [3] | Randomly partitions data into 'k' equal-sized folds (subsets). Each fold serves as the validation set once, while the remaining 'k-1' folds are used for training. | Common default choice; good for smaller datasets with balanced classes [3]. |
| Stratified k-Fold [2] [3] | Preserves the percentage of samples for each class in every fold. Essential for dealing with class imbalance. | Classification tasks with imbalanced class distributions [3]. |
| Leave-One-Out (LOO) [1] [4] | A special case of k-Fold where 'k' equals the number of data points. Each iteration uses a single sample for validation and the rest for training. | Very small datasets; computationally expensive [1]. |
| Holdout Method [1] [3] | Splits the dataset once into a training set and a test set (e.g., 80/20 split). | Large datasets or for a quick, initial evaluation [3]. |
| Repeated Holdout [1] [4] | Repeats the holdout method multiple times with random splits. Results are averaged over the repetitions. | Provides a more robust performance estimate than a single holdout. |
For scientific research, cross-validation is often combined with hyperparameter tuning to build robust models and reliably estimate their performance.
Pipeline can help automate this process correctly [2].The following diagram illustrates a typical nested cross-validation workflow, which is a rigorous method for both hyperparameter tuning and model evaluation [3]: